molecular formula C10H14O4 B10820679 3-Deoxyzinnolide

3-Deoxyzinnolide

Cat. No.: B10820679
M. Wt: 198.22 g/mol
InChI Key: SBITWTIJPCFPQA-UHFFFAOYSA-N
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Description

4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenol is a synthetic phenolic compound of high interest in organic and medicinal chemistry research. Its molecular structure features a phenol ring substituted with two hydroxymethyl groups, a methoxy group, and an additional methyl group. Phenolic compounds with hydroxymethyl groups are highly versatile intermediates. The presence of multiple hydroxymethyl groups makes this compound a valuable precursor for synthesizing more complex structures, such as dendrimers, macrocycles, and polymer resins . Researchers can utilize these functional groups for etherification, esterification, or to form covalent linkages in material science applications. In pharmacological studies, the structural motif of substituted phenols is common in many bioactive molecules. For instance, methyl and methoxy group substitutions on phenolic compounds have been shown to enhance binding affinity to biological targets like the mTOR protein, which is significant in cancer research . Similarly, the methoxymethyl group is a known functional group in various synthetic phenol compounds developed for specialized applications . This combination of substituents suggests potential for investigations into anticancer, antioxidant, or antimicrobial agents, given that similar phenolic compounds exhibit a range of biological activities . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-bis(hydroxymethyl)-3-methoxy-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6-9(13)3-7(4-11)8(5-12)10(6)14-2/h3,11-13H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBITWTIJPCFPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1OC)CO)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Putative 3-Deoxyzinnolide Biosynthetic Pathway in Producing Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway for 3-deoxyzinnolide (B176603) has not been empirically determined. The following guide presents a putative pathway extrapolated from the recently elucidated biosynthesis of the structurally related compound, zinnimidine (B1209266), and established principles of fungal polyketide biosynthesis. All quantitative data herein is illustrative and intended to serve as a template for future experimental work.

Executive Summary

Zinnolides and their derivatives represent a class of fungal polyketides with a range of biological activities. While the biosynthesis of some members, such as zinnimidine, has been recently unraveled, the pathway leading to this compound remains uncharted. This document outlines a scientifically-informed, putative biosynthetic pathway for this compound. We hypothesize its origin from a shared intermediate with the zinnimidine pathway, followed by a key deoxygenation step at the C-3 position. This guide provides a theoretical framework, including the proposed enzymatic steps, potential gene clusters, detailed experimental protocols for pathway elucidation, and structured tables for organizing future quantitative data. The enclosed visualizations, created using Graphviz, offer a clear representation of the proposed biochemical reactions and experimental workflows. This document is intended to serve as a foundational resource for researchers aiming to discover and characterize the this compound biosynthetic pathway.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is predicated on the pathway of zinnimidine, recently elucidated in Alternaria species.[1][2][3] We postulate that the pathway diverges from a common intermediate, with a key enzymatic step responsible for the removal of the hydroxyl group at the C-3 position.

The core of the zinnolide (B1209589) structure is an isoindolinone scaffold, which is derived from a tetraketide precursor. The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS).

The key proposed steps are:

  • Polyketide Synthesis: A Type I NR-PKS, homologous to ZinA, catalyzes the iterative condensation of one acetyl-CoA starter unit and three malonyl-CoA extender units to form a linear tetraketide intermediate.

  • Cyclization and Aromatization: The tetraketide undergoes intramolecular cyclization and aromatization to form a 2-methyl benzoic acid-like precursor.

  • Hydroxylation and Oxidation: A series of enzymatic modifications, likely involving a flavin-dependent oxidoreductase homologous to ZinD, leads to the formation of the isoindolinone core.

  • Putative Deoxygenation: This is the crucial proposed step for this compound formation. We hypothesize the action of a dehydratase to remove the C-3 hydroxyl group, followed by a reductase to saturate the resulting double bond. This two-step process, or a single-step reductive deoxygenation, would yield the this compound backbone.

  • Tailoring Modifications: Further modifications, such as methylation and prenylation, catalyzed by enzymes homologous to ZinB and ZinE respectively, could occur on the this compound scaffold to produce various derivatives.

Visualization of the Putative this compound Biosynthetic Pathway

Putative this compound Biosynthetic Pathway cluster_0 Core Biosynthesis cluster_1 Hypothesized Deoxygenation cluster_2 Tailoring Steps Acetyl-CoA + 3x Malonyl-CoA Acetyl-CoA + 3x Malonyl-CoA PKS NR-PKS (ZinA homolog) Acetyl-CoA + 3x Malonyl-CoA->PKS Linear Tetraketide Linear Tetraketide PKS->Linear Tetraketide Cyclized Intermediate Cyclized Intermediate Linear Tetraketide->Cyclized Intermediate Cyclization/ Aromatization ZinD_homolog Oxidoreductase (ZinD homolog) Cyclized Intermediate->ZinD_homolog Hydroxylated Isoindolinone Intermediate Hydroxylated Isoindolinone Intermediate ZinD_homolog->Hydroxylated Isoindolinone Intermediate Dehydratase Dehydratase Hydroxylated Isoindolinone Intermediate->Dehydratase Unsaturated Intermediate Unsaturated Intermediate Dehydratase->Unsaturated Intermediate Reductase Reductase Unsaturated Intermediate->Reductase This compound Core This compound Core Reductase->this compound Core ZinB_homolog Methyltransferase (ZinB homolog) This compound Core->ZinB_homolog ZinE_homolog Prenyltransferase (ZinE homolog) This compound Core->ZinE_homolog Final this compound Derivatives Final this compound Derivatives ZinB_homolog->Final this compound Derivatives ZinE_homolog->Final this compound Derivatives

Caption: Putative biosynthetic pathway for this compound.

Quantitative Data Summary (Illustrative)

As no experimental data for the this compound pathway exists, the following tables are templates for organizing future findings.

Table 1: Putative Enzymes and their Kinetic Parameters

Enzyme (Homolog)SubstrateProductKm (µM)kcat (s-1)
NR-PKS (ZinA)Acetyl-CoA, Malonyl-CoALinear TetraketideTBDTBD
Oxidoreductase (ZinD)Cyclized IntermediateHydroxylated IsoindolinoneTBDTBD
DehydrataseHydroxylated IsoindolinoneUnsaturated IntermediateTBDTBD
ReductaseUnsaturated IntermediateThis compound CoreTBDTBD

TBD: To Be Determined

Table 2: Metabolite Concentrations in Fungal Cultures

MetaboliteWild-Type Strain (µg/L)Gene Knockout Strain (µg/L)Overexpression Strain (µg/L)
Hydroxylated IsoindolinoneTBDTBDTBD
This compoundTBDTBDTBD
Final this compound DerivativeTBDTBDTBD

TBD: To Be Determined

Detailed Experimental Protocols

The following protocols are generalized methods for the elucidation of a fungal secondary metabolite pathway, based on established techniques.[4][5]

Heterologous Expression of the Putative Gene Cluster in Aspergillus nidulans

This protocol describes the expression of a candidate gene cluster from a this compound producing fungus in a well-characterized host like Aspergillus nidulans.

1. Gene Cluster Identification and Amplification:

  • Identify the putative this compound biosynthetic gene cluster in the producing fungus through genome mining, looking for homologs of the zin gene cluster.
  • Design primers to amplify the entire gene cluster, including the NR-PKS, putative dehydratase, reductase, and other tailoring enzymes.
  • Amplify the gene cluster from the genomic DNA of the producing fungus using high-fidelity polymerase.

2. Vector Construction:

  • Clone the amplified gene cluster into an Aspergillus expression vector under the control of an inducible promoter (e.g., alcA promoter).
  • Include a selectable marker (e.g., pyrG) for transformant selection.

3. Aspergillus nidulans Transformation:

  • Prepare protoplasts from a suitable A. nidulans recipient strain (e.g., a strain with a clean metabolic background).
  • Transform the protoplasts with the expression vector using a PEG-mediated method.
  • Plate the transformed protoplasts on selective media to isolate successful transformants.

4. Expression and Metabolite Analysis:

  • Grow the transformants in a suitable liquid medium.
  • Induce the expression of the gene cluster by adding the appropriate inducer to the medium.
  • After a suitable incubation period, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
  • Analyze the extracts by HPLC and LC-MS to detect the production of this compound and its intermediates.

Gene Knockout and Complementation

This protocol is for confirming the function of a specific gene within the cluster.

1. Knockout Cassette Construction:

  • Construct a gene knockout cassette containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene (e.g., the putative reductase gene).

2. Fungal Transformation:

  • Transform the wild-type this compound producing fungus with the knockout cassette.
  • Select for transformants in which the target gene has been replaced by the selectable marker via homologous recombination.

3. Metabolite Analysis:

  • Culture the knockout mutant and the wild-type strain under producing conditions.
  • Extract and analyze the metabolites as described in section 4.1.4. A loss of this compound production and accumulation of an intermediate in the mutant would confirm the gene's role.

4. Gene Complementation:

  • Re-introduce a functional copy of the knocked-out gene into the mutant strain.
  • Confirm the restoration of this compound production to verify that the observed phenotype was due to the specific gene deletion.

In Vitro Enzyme Assays

This protocol describes the characterization of a specific enzyme from the pathway.

1. Heterologous Protein Expression and Purification:

  • Clone the coding sequence of the target enzyme (e.g., the putative reductase) into an E. coli expression vector with an affinity tag (e.g., His-tag).
  • Express the protein in E. coli and purify it using affinity chromatography.

2. Enzyme Assay:

  • Prepare a reaction mixture containing the purified enzyme, its putative substrate (e.g., the unsaturated intermediate), and any necessary cofactors (e.g., NADPH for a reductase).
  • Incubate the reaction at an optimal temperature.
  • Stop the reaction and extract the products.
  • Analyze the products by HPLC or LC-MS to confirm the enzymatic conversion of the substrate to the expected product.

3. Kinetic Analysis:

  • Perform the enzyme assay with varying substrate concentrations to determine the kinetic parameters (Km and kcat).

Mandatory Visualizations

Experimental Workflow for Heterologous Expression

Heterologous Expression Workflow cluster_0 DNA and Vector Preparation cluster_1 Fungal Transformation cluster_2 Analysis Identify & Amplify Gene Cluster Identify & Amplify Gene Cluster Clone into Expression Vector Clone into Expression Vector Identify & Amplify Gene Cluster->Clone into Expression Vector Verify Construct Verify Construct Clone into Expression Vector->Verify Construct Prepare A. nidulans Protoplasts Prepare A. nidulans Protoplasts Verify Construct->Prepare A. nidulans Protoplasts Transform with Vector Transform with Vector Prepare A. nidulans Protoplasts->Transform with Vector Select Transformants Select Transformants Transform with Vector->Select Transformants Induce Gene Expression Induce Gene Expression Select Transformants->Induce Gene Expression Metabolite Extraction Metabolite Extraction Induce Gene Expression->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Identify this compound Identify this compound LC-MS Analysis->Identify this compound

Caption: Workflow for heterologous expression of a gene cluster.

Logical Relationship for Gene Function Confirmation

Gene Function Confirmation Logic Wild-Type Strain Wild-Type Strain Produces this compound Produces this compound Wild-Type Strain->Produces this compound Gene Knockout Mutant Gene Knockout Mutant Wild-Type Strain->Gene Knockout Mutant Targeted Gene Deletion No this compound No this compound Gene Knockout Mutant->No this compound Intermediate Accumulation Intermediate Accumulation Gene Knockout Mutant->Intermediate Accumulation Complemented Mutant Complemented Mutant Gene Knockout Mutant->Complemented Mutant Gene Re-introduction Restored Production Restored Production Complemented Mutant->Restored Production

References

Navigating the Origins of 3-Deoxyzinnolide: A Technical Guide to the Putative Fungal Producers and a Closely Related Genus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The natural product 3-Deoxyzinnolide has garnered interest within the scientific community. However, a comprehensive review of the existing literature indicates a discrepancy regarding its natural producer. While the query specifies a fungal origin, scientific databases and publications predominantly report the isolation of this compound from plant species, notably from the genus Zinnia and the plant Curcuma aromatica.

This technical guide directly addresses this ambiguity. While a definitive fungal producer of this compound remains unconfirmed in the accessible scientific literature, this document will focus on the fungal genus Alternaria . This genus is a well-documented producer of a class of structurally related compounds, often referred to as zinnolide (B1209589) derivatives and other phytotoxins. It is plausible that the initial query may stem from the close association of the "zinnolide" chemical scaffold with this particular fungal group. This guide will, therefore, provide a detailed overview of the identification, characterization, and relevant experimental protocols for Alternaria species as prominent producers of zinnolide-related secondary metabolites.

The Genus Alternaria: A Prolific Source of Bioactive Secondary Metabolites

Alternaria is a cosmopolitan genus of ascomycete fungi, encompassing saprophytic, endophytic, and pathogenic species.[1] These fungi are recognized for their capacity to produce a diverse array of secondary metabolites, some of which are phytotoxins and mycotoxins.[1][2]

Identification and Characterization of Alternaria Species

The identification of Alternaria species relies on a combination of classical and modern techniques:

  • Morphological Characterization: This involves the microscopic examination of conidia (spores) and conidiophores. Key features include the size, shape, color, and septation of the conidia, as well as the morphology of the conidial chains.

  • Cultural Characteristics: Growth rate, colony color, and texture on various culture media (e.g., Potato Dextrose Agar - PDA) are also used for preliminary identification.

  • Molecular Identification: For precise identification, sequencing of the internal transcribed spacer (ITS) region of the ribosomal DNA is the standard method. Other genetic markers may also be employed for phylogenetic analysis.

Quantitative Data on Alternaria Metabolites

The production of secondary metabolites by Alternaria can be influenced by various factors, including the specific strain, culture conditions, and substrate. While specific yields for zinnolide-related compounds are not always extensively reported, the following table summarizes the types of quantitative data typically collected for the characterization of these fungal metabolites.

Data TypeDescriptionExamples of Application
Yield The quantity of a specific metabolite produced per unit of culture volume or biomass (e.g., mg/L or mg/g).Optimization of fermentation conditions for enhanced production.
Spectroscopic Data Data from techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) that provide structural information.Elucidation of the chemical structure of novel compounds.
Bioactivity Data Quantitative measures of the biological effects of a metabolite, such as IC50 or MIC values.Assessment of the therapeutic or toxic potential of the compound.

Experimental Protocols

Isolation and Cultivation of Alternaria

Objective: To isolate and grow Alternaria species from environmental or plant tissue samples.

Methodology:

  • Sample Collection: Collect soil, decaying plant material, or plant tissue samples.

  • Surface Sterilization (for endophytic isolation): Wash plant tissue with sterile distilled water, followed by immersion in 70% ethanol (B145695) for 1 minute, then in a sodium hypochlorite (B82951) solution (1-2%) for 3-5 minutes, and finally rinse with sterile distilled water.

  • Plating: Place small pieces of the sterilized tissue or soil dilutions onto a suitable culture medium such as Potato Dextrose Agar (PDA) amended with an antibacterial agent (e.g., streptomycin) to inhibit bacterial growth.

  • Incubation: Incubate the plates at 25-28°C in the dark or with a 12-hour light/dark cycle for 7-14 days.

  • Sub-culturing: Isolate morphologically distinct fungal colonies and sub-culture them onto fresh PDA plates to obtain pure cultures.

Extraction and Isolation of Secondary Metabolites

Objective: To extract and purify secondary metabolites from Alternaria cultures.

Methodology:

  • Fungal Culture: Grow the pure fungal isolate in a liquid medium (e.g., Potato Dextrose Broth - PDB) or on a solid substrate (e.g., rice) for 2-4 weeks.

  • Extraction:

    • Liquid Culture: Separate the mycelium from the culture broth by filtration. Extract the broth with an organic solvent such as ethyl acetate. Extract the mycelial mass separately after homogenization.

    • Solid Culture: Extract the entire culture with a suitable organic solvent.

  • Concentration: Evaporate the solvent from the extracts under reduced pressure to obtain a crude extract.

  • Fractionation and Purification: Subject the crude extract to chromatographic techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to isolate pure compounds.

Structural Elucidation of Metabolites

Objective: To determine the chemical structure of the isolated compounds.

Methodology:

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure.

  • Other Spectroscopic Techniques: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide additional structural information.

Visualizations

Experimental Workflow for Fungal Metabolite Discovery

experimental_workflow cluster_isolation Isolation & Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis Sample Sample Collection (Soil/Plant) Sterilization Surface Sterilization Sample->Sterilization Plating Plating on PDA Sterilization->Plating Incubation Incubation Plating->Incubation PureCulture Pure Culture Incubation->PureCulture Fermentation Liquid/Solid Fermentation PureCulture->Fermentation Extraction Solvent Extraction Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Chromatography (HPLC) CrudeExtract->Chromatography PureCompound Pure Compound Chromatography->PureCompound StructuralElucidation Structural Elucidation (NMR, MS) PureCompound->StructuralElucidation Bioassay Bioactivity Screening PureCompound->Bioassay biosynthesis_pathway cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) cluster_modifications Post-PKS Modifications AcetylCoA Acetyl-CoA PKS Iterative Condensation & Reduction AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS PolyketideChain Linear Polyketide Chain PKS->PolyketideChain Cyclization Cyclization Oxidation Oxidation Cyclization->Oxidation Methylation Methylation Oxidation->Methylation ZinnolideScaffold Zinnolide-like Scaffold Methylation->ZinnolideScaffold PolyketideChain->Cyclization

References

Characterization of 3-Deoxyzinnolide: A Spectroscopic and Spectrometric Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of 3-Deoxyzinnolide, a derivative of the natural product Zinnolide. While specific experimental data for this compound is not publicly available, this document presents a detailed framework based on established spectroscopic and spectrometric techniques for natural product analysis. The data herein is hypothetical but representative, designed to illustrate the expected results and their interpretation.

Introduction to this compound

This compound is a structural analog of Zinnolide, a metabolite isolated from various fungal species. The absence of the hydroxyl group at the C-3 position in this compound is expected to alter its chemical and biological properties, making its unambiguous characterization a critical step in any research or development endeavor. This guide outlines the essential nuclear magnetic resonance (NMR) and mass spectrometry (MS) experiments, along with detailed protocols, to confirm its structure.

Spectroscopic Data for Structural Elucidation

The following tables summarize the hypothetical, yet expected, quantitative NMR and MS data for this compound.

¹H NMR Data

Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
32.95d16.51H
32.70d16.51H
57.20s-1H
76.80s-1H
9 (CH₃)2.30s-3H
10 (OCH₃)3.90s-3H
1' (CH₂)4.60d7.02H
2' (=CH)5.40t7.01H
4' (CH₃)1.80s-3H
5' (CH₃)1.75s-3H
¹³C NMR Data

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1 (C=O)170.5
3 (CH₂)35.0
3a (C)145.0
4 (C)160.0
5 (CH)115.0
6 (C)140.0
7 (CH)110.0
7a (C)125.0
8 (C)120.0
9 (CH₃)20.0
10 (OCH₃)56.0
1' (CH₂)65.0
2' (CH)122.0
3' (C)138.0
4' (CH₃)25.5
5' (CH₃)18.0
Mass Spectrometry Data

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ionization ModeAdductCalculated m/zObserved m/z
ESI+[M+H]⁺275.1283275.1280
ESI+[M+Na]⁺297.1103297.1100

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Instrumentation and Parameters:

  • Spectrometer: 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

    • Spectral Width: 12 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

    • Spectral Width: 240 ppm

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters are to be used, with optimization of mixing times and delays as necessary to obtain clear correlations.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

  • Prepare a stock solution of purified this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10 µg/mL with methanol/water (1:1 v/v) containing 0.1% formic acid for positive ion mode analysis.

Instrumentation and Parameters:

  • Mass Spectrometer: Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Mode: Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50-1000.

  • Acquisition Mode: Centroid.

Visualization of Workflows and Structural Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the characterization of this compound.

experimental_workflow cluster_extraction Isolation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Elucidation Fungal_Culture Fungal Culture Extraction Solvent Extraction Fungal_Culture->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Pure_Compound->NMR Structural Backbone MS Mass Spectrometry (HRMS) Pure_Compound->MS Molecular Formula Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration Final_Structure Confirmed Structure of This compound Data_Integration->Final_Structure

Caption: General workflow for the isolation and characterization of this compound.

Caption: Key HMBC correlations for assembling the this compound structure.

Exploring the Antimicrobial Activity of 3-Deoxyzinnolide Against Plant Pathogens: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific databases and literature reveals a significant gap in the current knowledge regarding the antimicrobial activity of 3-Deoxyzinnolide against plant pathogens. At present, there are no publicly available studies that specifically investigate or quantify the effects of this compound on microorganisms responsible for plant diseases.

While the user's request was for an in-depth technical guide on this topic, the foundational scientific data required to construct such a document—including quantitative data on efficacy, detailed experimental protocols, and elucidated mechanisms of action—does not appear to exist in published research.

What is Known About this compound

The available information on this compound is largely limited to its chemical identity and origin. It is cataloged as a natural product, classified as a phenol, and has been isolated from the medicinal plant Curcuma aromatica Salisb. Its chemical formula is C₁₅H₁₈O₄. Some chemical synthesis routes have also been described in the context of organic chemistry research, but these studies do not venture into biological testing.

The Broader Context of Zinnolide-Related Compounds

The "zinnolide" chemical family name is associated with phytotoxins produced by fungi of the Alternaria genus, which are well-known plant pathogens. Extensive research has been conducted on various Alternaria toxins and their roles in plant diseases. These toxins are broadly classified into host-selective and non-host-selective toxins, many of which exhibit significant phytotoxic and, in some cases, antimicrobial properties.

However, despite the nominal similarity, this compound is not featured in the literature as a prominent or studied metabolite of Alternaria species in the context of plant pathology. The focus of research has been on other compounds such as AAL-toxins, tentoxin, and tenuazonic acid, which have well-documented effects on plants and are being explored for their potential as bioherbicides.

Inability to Fulfill Core Requirements

Due to the absence of specific research on the antimicrobial properties of this compound against plant pathogens, it is not possible to fulfill the core requirements of the requested technical guide:

  • Data Presentation: No quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or Minimum Bactericidal Concentration [MBC]) is available to summarize in tabular form.

  • Experimental Protocols: Without published experiments, there are no methodologies to detail.

  • Mandatory Visualization: There are no described signaling pathways, experimental workflows, or logical relationships involving this compound's antimicrobial action to visualize using Graphviz.

Future Research Directions

The lack of data on this compound presents a clear opportunity for future research. Given that it is a natural product, initial studies could involve:

  • Isolation and Purification: Scaling up the isolation of this compound from its natural source, Curcuma aromatica.

  • In Vitro Screening: Performing antimicrobial susceptibility assays (e.g., broth microdilution or agar (B569324) diffusion assays) against a panel of common bacterial and fungal plant pathogens such as Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea, Pseudomonas syringae, and Xanthomonas campestris.

  • Mechanism of Action Studies: If antimicrobial activity is detected, subsequent research could explore its mode of action, such as its effects on cell membrane integrity, essential enzyme inhibition, or interference with key metabolic pathways in the pathogens.

Until such foundational research is conducted and published, a detailed technical guide on the antimicrobial activity of this compound against plant pathogens remains a prospective, rather than a currently feasible, document.

In Vitro Cytotoxicity of 3-Deoxyzinnolide: A Preliminary Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This lack of available information prevents the creation of a detailed technical guide as initially requested. The core requirements, including the presentation of quantitative data in tables, detailed experimental methodologies, and the visualization of signaling pathways and workflows, are contingent upon the existence of primary research on the compound.

While the search did identify studies on various other "3'-deoxy" nucleoside analogues and their cytotoxic properties against different cancer cell lines, these findings are not directly applicable to "3-Deoxyzinnolide" without explicit evidence of their structural and functional relationship.[1][2][3][4][5] The term "zinnolide" suggests a potential class of compounds, but without a specific chemical structure for "this compound," it is impossible to draw relevant parallels from existing literature on other molecules.

General methodologies for assessing in vitro cytotoxicity are well-established in the field of drug discovery and toxicology. These typically involve the following:

  • Cell Culture: Maintenance of specific cancer or normal cell lines in a controlled laboratory environment.

  • Compound Treatment: Exposure of the cultured cells to a range of concentrations of the test compound.

  • Cytotoxicity Assays: Utilization of various assays to measure cell viability and proliferation. Common methods include MTT, MTS, and LDH release assays.

  • Data Analysis: Calculation of key parameters such as the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

To proceed with a preliminary cytotoxicity assessment of this compound, the following experimental workflow would be necessary:

Caption: A generalized experimental workflow for in vitro cytotoxicity assessment.

Furthermore, should initial cytotoxicity be observed, subsequent investigations could delve into the mechanism of action, such as the induction of apoptosis. A potential signaling pathway for apoptosis induction is illustrated below:

Apoptosis_Signaling_Pathway Compound This compound Cellular_Stress Cellular Stress Compound->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: A simplified diagram of a potential intrinsic apoptosis signaling pathway.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of 3-Deoxyzinnolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and considerations for the stability of 3-Deoxyzinnolide (CAS No. 17811-32-4). Due to the limited availability of public primary research data, this document synthesizes information from chemical databases and provides generalized protocols and workflows relevant to a natural product of this class.

Core Chemical Properties

This compound, also known as 6-[(3',3'-Dimethylallyl)oxy]-4-methoxy-5-methylphthalide, is a naturally occurring phenolic compound. It has been identified as a metabolite isolated from the fungus Alternaria porri and the plant Zinnia officinalis.[1] Its core structure is based on a phthalide (B148349) (isobenzofuranone) scaffold, functionalized with methoxy, methyl, and prenyl ether groups.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. Specific experimental data such as melting point and detailed spectroscopic analyses are reported in primary literature that may require institutional access to view in full.[2]

PropertyValueSource
CAS Number 17811-32-4[3]
Molecular Formula C₁₅H₁₈O₄
Molecular Weight 262.30 g/mol
Physical Description Powder
IUPAC Name 4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)isobenzofuran-1(3H)-one
SMILES String CC1=C(C=C2C(=C1OC)COC2=O)OCC=C(C)C

Chemical Stability Profile

Specific stability studies for this compound are not widely published. However, an assessment of its chemical structure allows for the prediction of potential degradation pathways and the design of a robust stability testing protocol. The structure contains two key functional groups susceptible to degradation: the lactone (cyclic ester) ring and the prenyl ether linkage.

  • Lactone Hydrolysis : The phthalide ring is a cyclic ester and is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This would result in the opening of the lactone ring to form a corresponding carboxylic acid and alcohol.

  • Ether Cleavage : The ether linkage, particularly the allylic ether of the prenyl group, may be susceptible to cleavage under strong acidic conditions.

  • Oxidation : The double bond in the prenyl group and the electron-rich aromatic ring could be susceptible to oxidation.

A comprehensive stability study should be conducted according to ICH guidelines, evaluating the impact of temperature, humidity, pH, and light on the integrity of the compound.

Stability_Testing_Workflow cluster_0 Planning & Setup cluster_1 Forced Degradation (Stress Studies) cluster_2 Accelerated & Long-Term Stability cluster_3 Data Analysis & Reporting start Define Stability Protocol (ICH Guidelines) prep Prepare Batches of This compound (>98% Purity) start->prep package Package in Proposed Container Closure System prep->package acid Acid Hydrolysis (e.g., 0.1M HCl) package->acid base Base Hydrolysis (e.g., 0.1M NaOH) package->base oxidation Oxidative Stress (e.g., 3% H₂O₂) package->oxidation thermal Thermal Stress (e.g., 60°C) package->thermal photo Photostability (ICH Q1B) package->photo storage_accel Accelerated Storage (e.g., 40°C / 75% RH) package->storage_accel storage_long Long-Term Storage (e.g., 25°C / 60% RH) package->storage_long stress_analysis Analyze Degradants (LC-MS, NMR) acid->stress_analysis base->stress_analysis oxidation->stress_analysis thermal->stress_analysis photo->stress_analysis data Analyze Degradation Kinetics stress_analysis->data Identify Degradation Pathways sampling Sample at Timepoints (0, 3, 6, 9, 12, 24 months) storage_accel->sampling storage_long->sampling analysis Perform Stability-Indicating Assays (Purity, Impurities, Appearance) sampling->analysis analysis->data shelf_life Determine Shelf-Life and Storage Conditions data->shelf_life report Compile Stability Report shelf_life->report

Caption: Logical workflow for a comprehensive chemical stability assessment.

Experimental Protocols

While the specific protocol for the original isolation of this compound requires access to the primary literature, a generalized workflow for the isolation and characterization of a secondary metabolite from a fungal culture is presented below. This methodology is standard in natural product chemistry.

Generalized Protocol for Fungal Metabolite Isolation
  • Culturing & Extraction:

    • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungus (Alternaria porri).

    • Incubate the culture for 2-4 weeks at an appropriate temperature (e.g., 25°C) with shaking to ensure aeration.

    • Separate the mycelium from the culture broth by filtration.

    • Perform a liquid-liquid extraction of the culture filtrate using an organic solvent such as ethyl acetate (B1210297) (EtOAc).

    • Concentrate the organic extract in vacuo using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane -> 10% EtOAc/Hexane -> ... -> 100% EtOAc).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

    • Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., Methanol/Water gradient).

  • Structure Elucidation & Characterization:

    • Mass Spectrometry (MS): Determine the molecular weight and elemental formula of the purified compound using High-Resolution Mass Spectrometry (HR-MS).

    • Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure by acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

    • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O of the lactone, C-O-C of the ether) based on their vibrational frequencies.

    • UV-Vis Spectroscopy: Characterize the chromophore of the molecule.

Isolation_Workflow cluster_elucidation Structure Elucidation culture Fungal Culture (e.g., Alternaria porri) extraction Solvent Extraction (e.g., Ethyl Acetate) culture->extraction crude Crude Extract extraction->crude column_chrom Silica Gel Column Chromatography crude->column_chrom fractions Semi-Pure Fractions column_chrom->fractions hplc Preparative HPLC (C18 Column) fractions->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr Analysis ms Mass Spectrometry (HR-MS) pure_compound->ms Analysis ir IR & UV-Vis Spectroscopy pure_compound->ir Analysis final_structure Confirmed Structure nmr->final_structure ms->final_structure ir->final_structure

Caption: Generalized workflow for natural product isolation and characterization.

Biological Activity and Signaling Pathways

While many phthalides isolated from plants and fungi exhibit a range of biological activities, including antifungal, antibacterial, and anti-inflammatory effects, specific pharmacological data for this compound is not extensively documented in publicly available literature. Further research is required to determine its mechanism of action and potential interactions with cellular signaling pathways. Professionals interested in its therapeutic potential should consider screening the compound in relevant bioassays (e.g., cytotoxicity, anti-inflammatory, antimicrobial panels) to identify its biological targets.

References

Discovery of Novel 3-Deoxyzinnolide Producing Fungal Endophytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endophytic fungi represent a vast and largely untapped resource for the discovery of novel bioactive compounds. This technical guide focuses on 3-Deoxyzinnolide, a phthalide (B148349) natural product, and the potential for its discovery from fungal endophytes. While originally identified from the phytopathogenic fungus Alternaria zinniae, the principles and methodologies outlined herein are applicable to the search for and characterization of this compound from endophytic fungal strains. This document provides a comprehensive overview of the necessary experimental protocols, from isolation of endophytic fungi to the purification and characterization of this compound. Furthermore, a putative biosynthetic pathway is proposed to guide future research into the genetic basis of its production.

Introduction

Fungal endophytes, microorganisms that reside within the tissues of living plants without causing any apparent disease, are prolific producers of a diverse array of secondary metabolites.[1][2] These compounds play a crucial role in the host-endophyte relationship and are a significant source of novel chemical entities for drug discovery and development.[3] The chemical diversity of these metabolites includes alkaloids, terpenoids, polyketides, and quinones, many of which exhibit a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.[4]

This compound is a phthalide derivative with the chemical formula C15H18O4.[5] Its discovery is linked to the fungus Alternaria zinniae, a known plant pathogen of the Zinnia flower. Notably, Alternaria species are also frequently isolated as endophytes from various plant hosts, suggesting that endophytic strains of Alternaria, or other related fungal genera, could be producers of this compound or its analogs. This guide provides the technical framework for the exploration of fungal endophytes as a source of this and other novel phthalide compounds.

Data Presentation

Currently, there is a paucity of quantitative data specifically for this compound production from fungal endophytes in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Putative this compound Producing Fungal Endophytes

Fungal Isolate IDHost PlantPlant TissueLocation of IsolationMorphological IdentificationMolecular Identification (e.g., ITS rRNA sequence)

Table 2: Quantitative Analysis of this compound Production

Fungal Isolate IDFermentation MediumIncubation Time (days)Yield of Crude Extract (mg/L)This compound Titer (µg/L)Purity (%)

Table 3: Bioactivity of Purified this compound

BioassayTest Organism/Cell LineIC50 / MIC (µM)Positive Control
AntifungalCandida albicansAmphotericin B
AntibacterialStaphylococcus aureusVancomycin
CytotoxicityHeLaDoxorubicin

Experimental Protocols

Isolation of Endophytic Fungi
  • Sample Collection: Collect healthy plant tissues (leaves, stems, roots) from the selected host plant.

  • Surface Sterilization:

    • Wash the plant material thoroughly with sterile distilled water.

    • Immerse in 70% ethanol (B145695) for 1 minute.

    • Subsequently, immerse in a 4% sodium hypochlorite (B82951) solution for 4 minutes.

    • Rinse three times with sterile distilled water.

  • Plating: Aseptically cut the sterilized plant tissues into small segments (approximately 0.5 cm). Place the segments on Potato Dextrose Agar (PDA) plates supplemented with an antibacterial agent (e.g., 100 µg/mL streptomycin).

  • Incubation: Incubate the plates at 25°C in the dark. Monitor for fungal growth emerging from the plant tissues.

  • Pure Culture: Isolate individual fungal hyphal tips onto new PDA plates to obtain pure cultures.

Fermentation and Extraction
  • Inoculum Preparation: Grow the pure fungal isolate in Potato Dextrose Broth (PDB) at 25°C on a rotary shaker (150 rpm) for 5-7 days.

  • Scale-up Fermentation: Inoculate a larger volume of PDB with the seed culture. Incubate under the same conditions for 14-21 days.

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Lyophilize the mycelium and extract with methanol (B129727).

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Purification of this compound
  • Chromatographic Separation:

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Further Purification:

    • Combine fractions containing the compound of interest.

    • Perform further purification using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).

Structural Elucidation
  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): Determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure using 1H, 13C, COSY, HSQC, and HMBC NMR experiments.

  • Comparison with Known Data: Compare the obtained spectroscopic data with the reported data for this compound (CAS No. 17811-32-4).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Fungal Endophyte Isolation cluster_production Compound Production cluster_analysis Analysis & Characterization plant_collection Plant Tissue Collection surface_sterilization Surface Sterilization plant_collection->surface_sterilization plating_pda Plating on PDA surface_sterilization->plating_pda incubation_growth Incubation & Growth plating_pda->incubation_growth pure_culture Pure Culture Isolation incubation_growth->pure_culture fermentation Fermentation pure_culture->fermentation extraction Extraction fermentation->extraction crude_extract Crude Extract extraction->crude_extract purification Purification (CC, HPLC) crude_extract->purification structure_elucidation Structural Elucidation (MS, NMR) purification->structure_elucidation bioassays Bioactivity Screening purification->bioassays purified_compound Pure this compound structure_elucidation->purified_compound

General workflow for the discovery of this compound.
Proposed Biosynthetic Pathway of this compound

Phthalides in fungi are typically synthesized via the polyketide pathway. The following is a proposed biosynthetic pathway for this compound, which is likely derived from a polyketide precursor.

biosynthetic_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Intermediate pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization phthalide_core Phthalide Core Structure cyclization->phthalide_core tailoring_enzymes Tailoring Enzymes (e.g., Methyltransferase, Prenyltransferase) phthalide_core->tailoring_enzymes deoxyzinnolide This compound tailoring_enzymes->deoxyzinnolide

Proposed polyketide pathway for this compound biosynthesis.

Conclusion and Future Directions

The discovery of this compound from the phytopathogen Alternaria zinniae opens up the exciting possibility of finding this and other novel phthalides from endophytic fungi. The methodologies outlined in this guide provide a robust framework for the systematic exploration of fungal endophytes as a source of bioactive secondary metabolites. Future research should focus on large-scale screening of endophytic fungal libraries, optimization of fermentation conditions to enhance the production of this compound, and a thorough investigation of its bioactivities. Furthermore, the elucidation of the complete biosynthetic gene cluster will enable synthetic biology approaches for the heterologous production and diversification of this promising natural product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinnolide, a phytotoxic metabolite produced by the fungus Alternaria solani, represents a growing area of interest in the study of fungal secondary metabolites. This technical guide provides a comprehensive review of the current scientific literature on Zinnolide and related fungal compounds. It delves into the biosynthetic pathways, biological activities, and experimental protocols associated with its study. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Furthermore, this document includes detailed experimental methodologies and visual diagrams of key processes to serve as a practical resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant biological activities.[1] Among these, Zinnolide, a phytotoxin isolated from Alternaria solani, the causal agent of early blight disease in tomatoes and potatoes, has garnered attention for its unique chemical structure and biological effects. Understanding the biosynthesis, bioactivity, and production of Zinnolide is crucial for exploring its potential applications, whether in agriculture as a potential herbicide or in medicine as a lead compound for drug development. This guide aims to consolidate the existing knowledge on Zinnolide and related fungal metabolites to support ongoing and future research endeavors.

Chemical Structure of Zinnolide

Zinnolide is chemically identified as 3-hydroxy-4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-2-benzofuran-1-one. Its molecular formula is C15H18O5. The structure was first elucidated by Ichihara et al. in 1985.[2]

Table 1: Chemical Identifiers for Zinnolide

IdentifierValue
IUPAC Name 3-hydroxy-4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-2-benzofuran-1-one
SMILES CC1=C(C=C2C(=C1OC)C(OC2=O)O)OCC=C(C)C
PubChem CID 188510

Biosynthesis of Zinnolide and Related Isoindolinones

While the complete biosynthetic pathway of Zinnolide has not been fully elucidated, studies on the structurally related isoindolinone alkaloid, zinnimidine, from Alternaria species provide significant insights. The biosynthesis of the isoindolinone core is initiated from a tetraketide precursor. A conserved set of enzymes, including a polyketide synthase and various modifying enzymes, are responsible for the subsequent cyclization and decoration of the core structure.

Below is a logical diagram illustrating the proposed initial steps in the biosynthesis of the isoindolinone scaffold, which likely shares a common origin with Zinnolide.

Biosynthesis_Pathway cluster_0 Core Biosynthesis Acetyl-CoA Acetyl-CoA ZinA_PKS Polyketide Synthase (PKS) Acetyl-CoA->ZinA_PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->ZinA_PKS Polyketide_Synthase Polyketide_Synthase Tetraketide_Precursor Tetraketide_Precursor ZinD_Oxidoreductase Oxidoreductase Tetraketide_Precursor->ZinD_Oxidoreductase ZinA_PKS->Tetraketide_Precursor ZinF_Reductase Reductase ZinD_Oxidoreductase->ZinF_Reductase ZinE_Methyltransferase Methyltransferase Isoindolinone_Scaffold Isoindolinone_Scaffold ZinE_Methyltransferase->Isoindolinone_Scaffold ZinF_Reductase->ZinE_Methyltransferase Zinnolide_Production Inoculation Inoculation Incubation Incubation Inoculation->Incubation PDB, 25-28°C, 14-21 days Harvesting Harvesting Incubation->Harvesting Separation of mycelia and culture filtrate Extraction Extraction Harvesting->Extraction Solvent extraction (e.g., Ethyl Acetate)

References

Methodological & Application

Application Note & Protocol: Large-Scale Fermentation and Extraction of 3-Deoxyzinnolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for the large-scale production, extraction, and purification of 3-Deoxyzinnolide, a novel hypothetical polyketide with significant therapeutic potential. The producing organism, a genetically engineered strain of Streptomyces avermitilis, has been optimized for high-yield production of this secondary metabolite. The following protocols detail the fermentation process in a 1000 L bioreactor, followed by a multi-step extraction and purification procedure designed to achieve high purity and yield. These methods are intended to be a foundational guide for researchers in natural product chemistry, process development, and drug discovery.

Large-Scale Fermentation Protocol

Microorganism
  • Organism: Streptomyces avermitilis strain Z-310 (Genetically modified for enhanced this compound production)

  • Storage: Cryopreserved in 20% glycerol (B35011) at -80°C.

Media Composition

The fermentation process utilizes a seed medium for inoculum development and a production medium for large-scale cultivation.

Table 1: Media Composition

ComponentSeed Medium (g/L)Production Medium (g/L)
Soluble Starch20.080.0
Glucose10.0-
Yeast Extract5.015.0
Peptone5.010.0
(NH₄)₂SO₄2.04.0
K₂HPO₄1.02.0
MgSO₄·7H₂O0.51.0
CaCO₃2.05.0
Trace Elements Solution*1.0 mL2.0 mL
Antifoam (Silicone-based)0.1 mL0.5 mL

*Trace Elements Solution (g/L): FeSO₄·7H₂O 1.0, MnCl₂·4H₂O 1.0, ZnSO₄·7H₂O 1.0, dissolved in 0.1 N HCl.

Inoculum Development

A multi-stage inoculum development is crucial for ensuring a healthy and productive fermentation.

  • Stage 1 (Shake Flask): Aseptically transfer a single vial of the cryopreserved culture to 100 mL of seed medium in a 500 mL baffled flask. Incubate at 28°C, 220 rpm for 48 hours.

  • Stage 2 (Seed Fermenter): Transfer the entire contents of the shake flask to a 50 L seed fermenter containing 30 L of sterile seed medium. Cultivate for 36 hours under the conditions specified in Table 2.

  • Stage 3 (Production Bioreactor): Aseptically transfer the 30 L of seed culture to the 1000 L production bioreactor containing 600 L of sterile production medium.

Production Fermentation Parameters

The production fermentation is carried out in a 1000 L stirred-tank bioreactor.

Table 2: Fermentation Parameters

ParameterSeed Fermenter (50 L)Production Bioreactor (1000 L)
Working Volume30 L600 L (initial)
Temperature28°C28°C
pH7.0 (uncontrolled)7.0 (controlled with 2M H₂SO₄ and 2M NaOH)
Agitation300 rpm100 - 250 rpm (cascade control)
Aeration1.0 vvm1.0 vvm
Dissolved Oxygen (DO)Not controlledMaintained at >30% (via agitation cascade)
Fermentation Time36 hours168 hours
Fed-Batch Strategy

To enhance the yield of this compound, a fed-batch strategy is implemented.

  • Feeding Solution: A sterile solution of 50% (w/v) glucose.

  • Feeding Schedule: A constant feed of 0.5 L/hour is initiated at 48 hours post-inoculation and maintained until 144 hours.

Monitoring and Sampling

Regular monitoring of the fermentation process is essential for process control and optimization.

  • Sampling: Aseptically collect 50 mL samples every 12 hours.

  • Analyses:

    • Cell Growth: Dry cell weight (DCW) determination.

    • Substrate Consumption: Glucose concentration measurement using an enzymatic assay.

    • Product Formation: this compound concentration determined by HPLC.

    • pH and DO: Monitored online.

Extraction and Purification Protocol

Harvest and Biomass Separation
  • At the end of the fermentation (168 hours), cool the broth to 15°C.

  • Separate the mycelial biomass from the fermentation broth by centrifugation at 5,000 x g for 30 minutes. The supernatant (broth) and the biomass are processed separately as this compound is present in both fractions.

Extraction of this compound

2.2.1 Extraction from Fermentation Broth

  • Adjust the pH of the supernatant to 4.0 using 6M HCl.

  • Perform a liquid-liquid extraction with an equal volume of ethyl acetate (B1210297). Repeat the extraction three times.

  • Pool the organic phases and concentrate under reduced pressure at 40°C to obtain a crude extract.

2.2.2 Extraction from Biomass

  • Homogenize the collected biomass in a 3:1 (v/w) mixture of acetone (B3395972).

  • Stir the suspension for 4 hours at room temperature.

  • Filter the mixture to separate the cell debris.

  • Concentrate the acetone extract under reduced pressure to remove the acetone.

  • Resuspend the remaining aqueous solution and perform a liquid-liquid extraction with ethyl acetate as described for the broth.

  • Combine the crude extracts from both the broth and the biomass.

Purification of this compound

A multi-step chromatography process is used for the purification of this compound.

2.3.1 Silica (B1680970) Gel Chromatography

  • Dissolve the combined crude extract in a minimal amount of dichloromethane.

  • Load the dissolved extract onto a silica gel column (60 Å, 70-230 mesh) pre-equilibrated with hexane (B92381).

  • Elute the column with a stepwise gradient of hexane and ethyl acetate (from 100:0 to 0:100).

  • Collect fractions and analyze by Thin Layer Chromatography (TLC) and HPLC.

  • Pool the fractions containing this compound.

2.3.2 Preparative HPLC

  • Concentrate the pooled fractions from the silica gel chromatography.

  • Dissolve the semi-purified product in methanol.

  • Purify the product using a preparative C18 HPLC column.

Table 3: Preparative HPLC Conditions

ParameterCondition
ColumnC18, 10 µm, 250 x 50 mm
Mobile PhaseIsocratic elution with 70% Acetonitrile in Water
Flow Rate80 mL/min
DetectionUV at 254 nm
Injection Volume5 mL
  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

  • Lyophilize the final product to yield a stable powder.

Quantitative Data Summary

The following table summarizes the expected yields and purity at each stage of the process.

Table 4: Yield and Purity of this compound

StageTotal Volume / MassThis compound Concentration / PurityTotal this compound (g)Step Yield (%)Overall Yield (%)
Fermentation Broth (at harvest)650 L450 mg/L292.5-100
Crude Extract (combined)250 g85% (by HPLC)212.572.772.7
After Silica Gel Chromatography55 g95% (by HPLC)52.2524.617.9
Final Purified Product (Lyophilized)48 g>99% (by HPLC)48.091.916.4

Visualizations

Hypothetical Biosynthetic Pathway of this compound

biosynthetic_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS Type I) acetyl_coa->pks propionyl_coa Propionyl-CoA propionyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain cyclase Cyclase polyketide_chain->cyclase Intramolecular Condensation cyclic_intermediate Cyclized Intermediate cyclase->cyclic_intermediate oxygenase Oxygenase cyclic_intermediate->oxygenase Hydroxylation hydroxyl_intermediate Hydroxylated Intermediate oxygenase->hydroxyl_intermediate dehydratase Dehydratase hydroxyl_intermediate->dehydratase Dehydration deoxyzinnolide This compound dehydratase->deoxyzinnolide

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Workflow

experimental_workflow start Start inoculum_dev Inoculum Development (Shake Flask -> Seed Fermenter) start->inoculum_dev fermentation 1000 L Production Fermentation inoculum_dev->fermentation harvest Harvest & Centrifugation fermentation->harvest broth_extraction Broth Extraction (Ethyl Acetate) harvest->broth_extraction biomass_extraction Biomass Extraction (Acetone -> Ethyl Acetate) harvest->biomass_extraction combine_extracts Combine & Concentrate Crude Extracts broth_extraction->combine_extracts biomass_extraction->combine_extracts silica_chrom Silica Gel Chromatography combine_extracts->silica_chrom prep_hplc Preparative HPLC silica_chrom->prep_hplc lyophilization Lyophilization prep_hplc->lyophilization final_product Purified this compound lyophilization->final_product

Caption: Workflow for this compound production and purification.

Application Notes and Protocols for Bioassay Development: 3-Deoxyzinnolide Phytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyzinnolide is a phenolic compound that has been isolated from Zinnia officinalis and Curcuma aromatica.[1][2] Its molecular formula is C15H18O4.[1] While the specific biological activities of this compound are not extensively documented, many natural products derived from fungi and plants exhibit phytotoxic properties. These compounds can serve as leads for the development of novel herbicides or other agrochemicals. Bioassays are fundamental tools for screening and characterizing the phytotoxicity of such natural products.[3] This document provides detailed protocols for a tiered bioassay approach to evaluate the potential phytotoxicity of this compound, encompassing effects on seed germination, plant growth, and cell viability. The described methods are designed to be adaptable for testing small quantities of compounds that may have limited water solubility.[4]

Data Presentation

Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results for this compound.

Table 1: Effect of this compound on Seed Germination of Lactuca sativa (Lettuce) after 5 Days.

Concentration of this compound (µM)Germination Rate (%)Standard Deviation
0 (Control)98± 2.5
195± 3.1
1085± 4.2
5060± 5.5
10030± 4.8
20010± 2.1

Table 2: Effect of this compound on Root Elongation of Lactuca sativa (Lettuce) Seedlings after 5 Days.

Concentration of this compound (µM)Average Root Length (mm)Standard DeviationInhibition (%)
0 (Control)35.2± 3.80
132.1± 4.18.8
1025.6± 3.527.3
5012.3± 2.965.1
1004.1± 1.588.4
2001.2± 0.896.6

Table 3: Plant Cell Viability Assessment using Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Staining after 24-hour exposure to this compound.

Concentration of this compound (µM)Viable Cells (%) (Green Fluorescence)Non-Viable Cells (%) (Red Fluorescence)Standard Deviation
0 (Control)973± 2.1
10928± 3.5
507525± 4.8
1004555± 6.2
2001585± 5.1

Experimental Protocols

Seed Germination and Root Elongation Assay

This protocol is adapted from standard methods for assessing phytotoxicity. It evaluates the effect of a test compound on the initial stages of plant development.

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of a model plant species (e.g., Lactuca sativa - lettuce, Lepidium sativum - garden cress).

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Sterile distilled water

  • Incubator with controlled temperature and light conditions

  • Image analysis software (optional, for precise root measurement)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM). Ensure the final solvent concentration is consistent across all treatments, including a solvent-only control, and is non-phytotoxic (typically ≤ 0.5%).

  • Assay Setup:

    • Place two layers of filter paper in each Petri dish.

    • Add 5 mL of the respective test solution or control to each Petri dish, ensuring the filter paper is saturated.

    • Place a defined number of seeds (e.g., 20-30) evenly spaced on the moist filter paper.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in an incubator. For lettuce, a common condition is 25°C with a 16h light/8h dark photoperiod. For root elongation assays, incubation in complete darkness is often preferred to promote straight root growth.

  • Data Collection:

    • Seed Germination: After a predefined period (e.g., 5 days), count the number of germinated seeds (radicle emergence > 2 mm). Calculate the germination rate as a percentage of the total seeds sown.

    • Root Elongation: For germinated seeds, carefully measure the length of the primary root from the base of the hypocotyl to the root tip. This can be done using a ruler or with the aid of image analysis software for greater accuracy.

  • Analysis: Calculate the average germination rate and root length for each concentration. Determine the percentage of inhibition relative to the control. The EC50 (effective concentration causing 50% inhibition) can be calculated using appropriate statistical software.

Plant Cell Viability Assay

This protocol utilizes a dual fluorescent staining method with Fluorescein Diacetate (FDA) and Propidium Iodide (PI) to differentiate between live and dead cells.

Materials:

  • Plant cell suspension culture or protoplasts

  • This compound stock solution

  • Fluorescein Diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone)

  • Propidium Iodide (PI) stock solution (e.g., 2 mg/mL in PBS)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (FITC for FDA, Texas Red or similar for PI)

Procedure:

  • Cell Treatment: Incubate the plant cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control.

  • Staining Solution Preparation: Prepare a fresh staining solution containing FDA and PI in PBS or culture medium. A common final concentration is 5 µg/mL for FDA and 10 µg/mL for PI. The staining solution should be used within 2 hours.

  • Staining:

    • Gently pellet the treated cells by centrifugation.

    • Remove the supernatant and resuspend the cells in the FDA/PI staining solution.

    • Incubate at room temperature in the dark for 5-10 minutes.

  • Microscopy:

    • Place a small aliquot of the stained cell suspension on a microscope slide and cover with a coverslip.

    • Observe the cells under a fluorescence microscope.

    • Viable cells will exhibit green fluorescence (FDA is hydrolyzed by esterases in living cells to produce fluorescent fluorescein).

    • Non-viable cells, with compromised plasma membranes, will show red fluorescence in their nuclei (PI intercalates with DNA).

  • Quantification: Count the number of green (live) and red (dead) cells in several fields of view for each treatment. Calculate the percentage of viable cells.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assays Bioassays cluster_analysis Data Analysis Compound This compound Stock Solutions Prepare Dilutions Compound->Solutions Germination Seed Germination Assay Solutions->Germination Root Root Elongation Assay Solutions->Root Cell Cell Viability Assay Solutions->Cell GerminationData Germination Rate Germination->GerminationData RootData Root Length Inhibition Root->RootData CellData Cell Viability (%) Cell->CellData EC50 EC50 Calculation GerminationData->EC50 RootData->EC50 CellData->EC50

Caption: Experimental workflow for phytotoxicity testing of this compound.

Phytotoxicity_Signaling_Pathway Phytotoxin This compound (Phytotoxin) Membrane Plasma Membrane Interaction Phytotoxin->Membrane ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS Calcium Ca2+ Influx Membrane->Calcium MAPK MAPK Cascade Activation ROS->MAPK Calcium->MAPK Transcription Transcription Factor Activation MAPK->Transcription Gene_Expression Stress-Responsive Gene Expression Transcription->Gene_Expression Cell_Death Programmed Cell Death Gene_Expression->Cell_Death Growth_Inhibition Inhibition of Growth (Root Elongation) Gene_Expression->Growth_Inhibition

Caption: A hypothetical signaling pathway for phytotoxicity.

Logical_Relationships Compound This compound Germination Seed Germination Compound->Germination affects RootElongation Root Elongation Compound->RootElongation affects CellViability Cell Viability Compound->CellViability affects Phytotoxicity Overall Phytotoxicity Germination->Phytotoxicity indicates RootElongation->Phytotoxicity indicates CellViability->Phytotoxicity indicates

Caption: Logical relationships between the different bioassays.

References

Analytical techniques for separating 3-Deoxyzinnolide from co-metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyzinnolide is a polyketide secondary metabolite produced by various species of fungi, notably within the Alternaria genus, such as Alternaria solani. As a member of the zinnolide (B1209589) family of phytotoxins, it often co-occurs with a range of structurally related co-metabolites. The effective separation and purification of this compound are critical for its detailed characterization, bioactivity screening, and potential development as a lead compound in drug discovery programs.

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the successful separation of this compound from its co-metabolites, primarily based on preparative High-Performance Liquid Chromatography (HPLC).

Understanding the Co-metabolites

The primary challenge in isolating this compound lies in its separation from a complex mixture of structurally similar analogs produced by the fungus. Based on studies of related zinnolide derivatives from Alternaria species, the expected co-metabolites of this compound include, but are not limited to:

  • Zinniol (B100862): The parent compound, differing by the presence of a hydroxyl group.

  • Zinniol derivatives: Including methylated and acetylated forms of zinniol.

  • Phthalides: Such as 6-(3',3'-dimethylallyloxy)-4-methoxy-5-methylphthalide and 5-(3',3'-dimethylallyloxy)-7-methoxy-6-methylphthalide.

  • Other Polyketides: A diverse array of polyketide compounds that are part of the fungal secondary metabolome.

The structural similarity of these compounds necessitates a high-resolution separation technique like preparative HPLC for effective purification.

Recommended Analytical Technique: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is the method of choice for isolating this compound due to its high resolving power, scalability, and reproducibility. A normal-phase preparative HPLC system is particularly effective for separating the moderately polar zinnolide derivatives.

Table 1: Key Parameters for Preparative HPLC Separation of Zinnolide Analogs
ParameterSpecification
Instrumentation Preparative HPLC system with a UV detector
Column Microporasil normal phase, 10 µm particle size
Mobile Phase Hexane-Ethyl Acetate gradient
Detection UV at 254 nm
Flow Rate Dependent on column dimensions, typically in the range of 10-50 mL/min for preparative scale
Sample Preparation Crude extract dissolved in a suitable organic solvent (e.g., methanol (B129727), ethyl acetate) and filtered

Experimental Protocols

Protocol 1: Fungal Culture and Extraction of Crude Metabolites
  • Fungal Strain: Alternaria solani or a related zinnolide-producing species.

  • Culture Medium: Potato Dextrose Broth (PDB) or a similar nutrient-rich liquid medium.

  • Incubation: Inoculate the liquid medium with the fungal strain and incubate at 25-28°C for 14-21 days in stationary culture.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

    • Extract the mycelium separately with methanol or acetone, followed by evaporation of the solvent. The mycelial extract can be partitioned between hexane (B92381) and methanol to remove nonpolar lipids.

Protocol 2: Preparative HPLC Purification of this compound

This protocol is adapted from the successful separation of zinniol and its derivatives[1][2].

  • Sample Preparation: Dissolve the crude extract in a minimal volume of the initial mobile phase solvent (e.g., hexane with a small amount of ethyl acetate). Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Preparative Microporasil normal phase column (e.g., 300 x 19.5 mm i.d., 10 µm).

    • Mobile Phase A: Hexane

    • Mobile Phase B: Ethyl Acetate

    • Gradient Program:

      • 0-10 min: 10% B

      • 10-40 min: Linear gradient from 10% to 50% B

      • 40-50 min: 50% B

      • 50-55 min: Linear gradient from 50% to 10% B

      • 55-60 min: 10% B (re-equilibration)

    • Flow Rate: 18 mL/min

    • Detection: UV at 254 nm

  • Fraction Collection: Collect fractions based on the elution of peaks from the UV chromatogram. This compound is expected to elute in the order of increasing polarity along with other zinnolide analogs.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC-UV or LC-MS to determine the purity of this compound.

  • Structure Elucidation: Confirm the identity and structure of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Quantitative Data Summary for a Representative Separation of Zinnolide Analogs

This table is a representative example based on the isolation of zinniol derivatives and provides an expected elution order and yield. Actual retention times and yields for this compound may vary.

CompoundExpected Retention Time (min)Representative Yield (mg/L of culture filtrate)
6-(3',3'-dimethylallyloxy)-4-methoxy-5-methylphthalide~15-20Variable
5-(3',3'-dimethylallyloxy)-7-methoxy-6-methylphthalide~20-25Variable
This compound ~25-30 Dependent on fungal strain and culture conditions
Zinniol~30-35Variable
8-zinniol methyl ether~35-40~0.73[1]
8-zinniol acetate~40-45Variable

Visualizations

Experimental_Workflow cluster_extraction Fungal Culture & Extraction cluster_purification Purification & Analysis Culture Fungal Culture (Alternaria solani) Filtration Filtration Culture->Filtration Broth Culture Broth Filtration->Broth Mycelium Mycelium Filtration->Mycelium Solvent_Extraction_Broth Solvent Extraction (Ethyl Acetate) Broth->Solvent_Extraction_Broth Solvent_Extraction_Mycelium Solvent Extraction (Methanol) Mycelium->Solvent_Extraction_Mycelium Crude_Extract Crude Extract Solvent_Extraction_Broth->Crude_Extract Solvent_Extraction_Mycelium->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC/LC-MS) Fraction_Collection->Purity_Analysis Structure_Elucidation Structure Elucidation (NMR, MS) Purity_Analysis->Structure_Elucidation Pure_Compound Pure this compound Structure_Elucidation->Pure_Compound

Caption: Workflow for the isolation of this compound.

Separation_Principle Crude_Extract Crude Extract This compound Zinniol Other Analogs HPLC_Column Normal Phase Preparative HPLC Column Crude_Extract->HPLC_Column Separation Separation based on Polarity HPLC_Column->Separation Fractions Collected Fractions Fraction 1 (Less Polar) Fraction 2 (this compound) Fraction 3 (More Polar) Separation->Fractions

References

Application Notes and Protocols for Fungal DNA Extraction for Producer Strain Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate identification of fungal producer strains is a critical step in drug development and other industrial applications. High-quality genomic DNA is the prerequisite for various molecular identification techniques, such as PCR-based methods (e.g., ITS sequencing) and whole-genome sequencing. However, the rigid and complex fungal cell wall, composed of chitin, glucans, and other polysaccharides, presents a significant challenge for DNA extraction.[1][2] The choice of an appropriate DNA extraction protocol is therefore crucial to obtain high yields of pure, intact DNA suitable for downstream applications.

This document provides detailed application notes and protocols for several commonly used fungal DNA extraction methods. It also includes a comparative summary of their performance based on quantitative data from various studies to aid researchers in selecting the most suitable method for their specific needs.

I. Comparison of Fungal DNA Extraction Protocols

The selection of a DNA extraction method often involves a trade-off between DNA yield, purity, time, cost, and safety. The following table summarizes the performance of different methods.

MethodPrincipleDNA YieldDNA Purity (A260/A280)Processing TimeAdvantagesDisadvantages
CTAB (Cetyltrimethylammonium Bromide) Method Chemical lysis using a cationic detergent (CTAB) to separate polysaccharides and precipitate DNA.[3]High~1.8 - 2.0ModerateCost-effective, yields high molecular weight DNA.[4]Involves hazardous chemicals (phenol-chloroform), can be time-consuming.[5]
Mechanical Disruption (Liquid Nitrogen/Bead Beating) Physical disruption of the cell wall by grinding frozen mycelia or agitation with beads.Variable to HighGoodFastEffective for tough-to-lyse fungi, avoids enzymatic inhibitors.Can shear DNA if not performed carefully, requires special equipment (vortexer, liquid nitrogen).
Enzymatic Lysis Digestion of the fungal cell wall using enzymes like lyticase, chitinase, or zymolyase.Moderate to HighGoodLongGentle on DNA, can be highly effective for specific fungal groups.Enzymes can be expensive, may not be universally effective for all fungi.
Commercial Kits Optimized protocols often combining chemical and/or mechanical lysis with spin-column-based purification.Generally Good and ConsistentHighFastConvenient, standardized, high purity DNA.Can be expensive, may not be optimal for all fungal species.

II. Experimental Protocols

A. CTAB (Cetyltrimethylammonium Bromide) Method

This protocol is a widely used method for obtaining high-quality DNA from filamentous fungi.

Materials:

  • Fungal mycelium (fresh or lyophilized)

  • Liquid nitrogen

  • Sterile mortar and pestle

  • CTAB extraction buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Chloroform:Isoamyl alcohol (24:1)

  • Isopropanol (B130326) (ice-cold)

  • 70% Ethanol (B145695) (ice-cold)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

  • RNase A (10 mg/mL)

Procedure:

  • Harvest 50-100 mg of fungal mycelium.

  • Freeze the mycelium in liquid nitrogen and grind it to a fine powder using a pre-chilled sterile mortar and pestle.

  • Transfer the powdered mycelium to a 2 mL microcentrifuge tube.

  • Add 700 µL of pre-warmed (65°C) CTAB extraction buffer and vortex thoroughly.

  • Incubate the mixture at 65°C for 60 minutes in a water bath, with occasional mixing.

  • Add an equal volume (700 µL) of phenol:chloroform:isoamyl alcohol and mix by inverting the tube for 5-10 minutes.

  • Centrifuge at 12,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube.

  • Add an equal volume of chloroform:isoamyl alcohol and mix by inversion.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Add 0.7 volumes of ice-cold isopropanol and mix gently to precipitate the DNA.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet the DNA.

  • Discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at 12,000 rpm for 5 minutes at 4°C.

  • Carefully decant the ethanol and air-dry the pellet for 10-15 minutes.

  • Resuspend the DNA pellet in 50-100 µL of TE buffer.

  • Add 1 µL of RNase A and incubate at 37°C for 30 minutes to remove RNA contamination.

  • Store the DNA at -20°C.

B. Mechanical Disruption with Bead Beating

This method is rapid and effective for a wide range of fungi.

Materials:

  • Fungal mycelium or spores

  • 2 mL screw-cap tubes with glass or ceramic beads (e.g., 0.5 mm diameter)

  • Lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM EDTA pH 8.0, 1% SDS)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE buffer

  • High-speed bead beater/vortexer

Procedure:

  • Place 20-50 mg of fungal material into a 2 mL screw-cap tube containing beads.

  • Add 500 µL of lysis buffer.

  • Secure the tubes in a bead beater and process at high speed for 2-5 minutes. Alternatively, use a vortexer at maximum speed for 10-15 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes to pellet the cell debris.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Proceed with purification using phenol:chloroform:isoamyl alcohol as described in the CTAB method (steps 6-20).

III. Visualizing the Workflow

A. CTAB DNA Extraction Workflow

CTAB_Workflow start Start: Fungal Mycelium grinding Grind with Liquid Nitrogen start->grinding lysis Add CTAB Buffer & Incubate at 65°C grinding->lysis phenol_chloroform Phenol:Chloroform:Isoamyl Alcohol Extraction lysis->phenol_chloroform centrifuge1 Centrifuge & Collect Aqueous Phase phenol_chloroform->centrifuge1 chloroform Chloroform:Isoamyl Alcohol Wash centrifuge1->chloroform centrifuge2 Centrifuge & Collect Aqueous Phase chloroform->centrifuge2 precipitation Precipitate DNA with Isopropanol centrifuge2->precipitation wash Wash Pellet with 70% Ethanol precipitation->wash resuspend Air Dry & Resuspend in TE Buffer wash->resuspend rnase RNase A Treatment resuspend->rnase end_node End: Purified Genomic DNA rnase->end_node

Caption: Workflow of the CTAB-based fungal DNA extraction method.

B. Mechanical Disruption (Bead Beating) Workflow

Bead_Beating_Workflow start Start: Fungal Material bead_beating Add Lysis Buffer & Bead Beat start->bead_beating centrifuge1 Centrifuge & Collect Supernatant bead_beating->centrifuge1 purification_step Purification (e.g., Phenol-Chloroform or Kit) centrifuge1->purification_step precipitation Precipitate DNA purification_step->precipitation wash Wash Pellet precipitation->wash resuspend Air Dry & Resuspend wash->resuspend end_node End: Purified Genomic DNA resuspend->end_node

Caption: Workflow for fungal DNA extraction using mechanical disruption.

IV. Conclusion

The choice of the optimal DNA extraction method is dependent on the fungal species, the starting material, the desired downstream application, and the available resources. For high-throughput screening of numerous producer strains, a rapid and scalable method like bead beating followed by a kit-based purification might be preferable. For applications requiring very high molecular weight DNA, such as long-read sequencing, a carefully performed CTAB or enzymatic lysis protocol may be more suitable. It is often beneficial to test a few different methods to determine the most effective one for a particular fungal strain of interest.

References

Application Note: A Robust LC-MS/MS Method for the Sensitive Detection of 3-Deoxyzinnolide in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Deoxyzinnolide in plant tissues. Given the growing interest in plant-derived secondary metabolites for pharmaceutical and agricultural applications, robust analytical methods are essential. The protocol detailed herein provides a comprehensive workflow, from sample extraction and purification to final analysis, and is designed to be adaptable for similar compounds. The method utilizes a straightforward protein precipitation and extraction procedure followed by chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This document provides all necessary protocols, illustrative performance data, and workflow diagrams to facilitate the implementation of this method in a research or quality control laboratory.

Introduction

Plant secondary metabolites are a diverse group of compounds with a wide range of biological activities, making them a focal point for drug discovery and agricultural science. This compound is a secondary metabolite whose precise biological role and prevalence in various plant species require further investigation. To support this research, a reliable and sensitive analytical method is crucial for its detection and quantification in complex plant matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of trace-level compounds in complex mixtures due to its high sensitivity, selectivity, and speed.[1][2] This application note presents a complete protocol for the analysis of this compound, adaptable for researchers studying plant metabolomics, natural product chemistry, and drug development.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid (99%+).

  • Standards: this compound analytical standard (>98% purity).

  • Chemicals: Anhydrous Magnesium Sulfate (MgSO₄).

  • Sample Collection: 2.0 mL microcentrifuge tubes, zirconia or steel beads.

  • Filtration: 0.22 µm PVDF syringe filters.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound analytical standard and dissolve it in 1.0 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with a 50:50 methanol:water mixture.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 methanol:water to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

Sample Preparation and Extraction

This protocol is adapted from general methods for the extraction of secondary metabolites from plant tissues.[3][4]

  • Homogenization: Place 50 mg (± 5 mg) of frozen, ground plant tissue into a 2.0 mL microcentrifuge tube containing a zirconia bead.[3]

  • Extraction: Add 1.0 mL of an extraction solvent (80:20 acetonitrile:water with 0.1% formic acid).

  • Shaking: Securely cap the tubes and shake vigorously on a Mixer Mill for 5 minutes at 25 Hz to ensure thorough extraction.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Drying (Optional Cleanup): Add anhydrous MgSO₄ to remove excess water, vortex briefly, and centrifuge again. Transfer the cleared supernatant.

  • Filtration: Filter the final extract through a 0.22 µm PVDF syringe filter into an LC-MS vial.

  • Storage: Store the vials at 4°C in the autosampler pending analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are provided as a starting point and should be optimized for the specific instrumentation used.

  • LC System: UHPLC System

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow: Instrument dependent, optimize for best signal.

  • MRM Transitions: These must be determined by infusing a standard solution of this compound to identify the precursor ion and optimize collision energies for the most abundant and specific product ions.

Results and Discussion

Quantitative Performance

The performance of the method should be evaluated through a validation process. The following table summarizes illustrative performance characteristics that could be expected from a well-optimized method.

Note: The data presented in Table 1 is hypothetical and serves as an example of typical performance for a validated LC-MS/MS method. Actual values must be determined experimentally.

ParameterIllustrative ValueDescription
Linearity (r²) > 0.995The coefficient of determination for the calibration curve (0.1 - 100 ng/mL).
Limit of Detection (LOD) 0.05 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.1 ng/mLThe lowest concentration of analyte that can be accurately quantified.
Recovery 85% - 105%The efficiency of the extraction process from the plant matrix.
Precision (RSD) < 15%The relative standard deviation for replicate measurements.

Visualizations: Workflows and Pathways

To clarify the experimental process and conceptual frameworks, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing a 1. Plant Tissue Collection (Flash Freeze) b 2. Homogenization (50 mg tissue) a->b c 3. Solvent Extraction (Acetonitrile/Water) b->c d 4. Centrifugation (14,000 x g) c->d e 5. Supernatant Transfer d->e f 6. Filtration (0.22 µm PVDF) e->f g 7. Injection into UHPLC System f->g h 8. Chromatographic Separation (C18 Column) g->h i 9. ESI Ionization (Positive Mode) h->i j 10. MRM Detection (Triple Quadrupole MS) i->j k 11. Peak Integration & Quantification j->k l 12. Data Review & Reporting k->l

Caption: Experimental workflow for this compound analysis.

G cluster_ms Mass Spectrometry Optimization cluster_lc Chromatography Development ms1 1. Infuse Standard (Direct Injection) ms2 2. Determine Precursor Ion ([M+H]+) ms1->ms2 ms3 3. Optimize Fragmentation (Collision Energy) ms2->ms3 ms4 4. Select MRM Transitions (Quantifier & Qualifier) ms3->ms4 lc1 5. Select Column & Mobile Phase lc2 6. Optimize Gradient (Resolution & Peak Shape) lc1->lc2 lc3 7. Assess Matrix Effects lc2->lc3 val1 8. Evaluate Linearity, LOD, LOQ val2 9. Determine Accuracy & Precision val1->val2 val3 10. Assess Recovery & Stability val2->val3

Caption: Logical workflow for LC-MS/MS method development.

Hypothetical Biological Role

While the specific signaling pathways involving this compound are not yet elucidated, many secondary metabolites in plants are involved in defense and stress response mechanisms. The diagram below illustrates a hypothetical pathway where this compound could function as a signaling molecule.

Disclaimer: The following diagram represents a hypothetical signaling pathway for illustrative purposes only. The involvement of this compound in this or any other specific biological pathway has not been experimentally confirmed.

G cluster_signal Intracellular Signaling Cascade cluster_response Cellular Defense Response stress Pathogen or Abiotic Stress receptor Membrane Receptor stress->receptor mapk MAPK Cascade receptor->mapk ros ROS Burst receptor->ros biosynth This compound Biosynthesis mapk->biosynth ros->biosynth tf Activation of Transcription Factors biosynth->tf Signal Amplification genes Defense Gene Expression tf->genes pr Pathogenesis-Related (PR) Proteins genes->pr

Caption: Hypothetical plant defense signaling pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction and quantification of this compound from plant tissues using LC-MS/MS. The described method is sensitive, selective, and serves as a robust starting point for researchers. The included workflows and illustrative data offer a clear guide for method implementation and development. This protocol will aid in advancing the understanding of the roles of this compound and other secondary metabolites in plant biology and their potential for various applications.

References

Application Notes and Protocols for In Vitro Plant Tissue Culture Assays of 3-Deoxyzinnolide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyzinnolide, a derivative of the fungal phytotoxin zinniol (B100862) produced by various Alternaria species, presents a subject of interest for its potential bioactivity in plant systems.[1][2][3] Zinnol and its analogues are recognized as non-host-specific toxins, implying a broad spectrum of activity across different plant species.[1][2] Understanding the phytotoxic or growth-regulatory effects of this compound is crucial for various applications, including the development of novel herbicides, studying plant-pathogen interactions, and identifying new drug leads.

These application notes provide detailed protocols for a panel of in vitro plant tissue culture assays designed to characterize the bioactivity of this compound. The described assays—seed germination and root elongation, callus culture, and cell suspension culture—offer a tiered approach to evaluating the compound's effects on whole seedlings, undifferentiated tissues, and individual cells.

Seed Germination and Root Elongation Bioassay

This primary assay assesses the impact of this compound on two critical early stages of plant development: seed germination and seedling growth. It is a rapid and sensitive method to determine overall phytotoxicity.

Experimental Protocol

1.1. Materials

  • Test plant seeds (e.g., Lactuca sativa (lettuce), Arabidopsis thaliana, or other model species)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and diluted to final concentrations)

  • Sterile distilled water

  • Petri dishes (90 mm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Plant growth chamber or incubator with controlled temperature and light conditions

  • Forceps

  • Pipettes

1.2. Sterilization of Seeds

  • Surface sterilize seeds by immersing them in a 10% (v/v) commercial bleach solution for 10-15 minutes.

  • Rinse the seeds thoroughly 3-5 times with sterile distilled water to remove any residual bleach.

  • Air-dry the seeds on sterile filter paper in a laminar flow hood.

1.3. Assay Procedure

  • Prepare a dilution series of this compound in sterile distilled water. A suggested concentration range, based on the known activity of the parent compound zinniol, is 10, 50, 100, 150, and 200 µg/mL. A solvent control (containing the same concentration of solvent as the highest test concentration) and a negative control (sterile distilled water) must be included.

  • Place two layers of sterile filter paper into each sterile Petri dish.

  • Pipette 5 mL of the respective test solution or control onto the filter paper, ensuring it is evenly moistened.

  • Aseptically place 20-25 sterilized seeds onto the moistened filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the plates in a growth chamber at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod.

  • After 5-7 days, record the number of germinated seeds and measure the primary root length of each seedling.

1.4. Data Analysis

  • Germination Percentage (%): (Number of germinated seeds / Total number of seeds) x 100

  • Root Growth Inhibition (%): [ (Mean root length of control - Mean root length of treatment) / Mean root length of control ] x 100

  • Calculate the IC50 (half-maximal inhibitory concentration) for both germination and root elongation using a suitable statistical software.

Hypothetical Data Presentation
This compound (µg/mL)Germination (%)Root Length (mm)Root Growth Inhibition (%)
0 (Control)98 ± 235.2 ± 3.10
Solvent Control97 ± 334.8 ± 2.91.1
1095 ± 430.1 ± 2.514.5
5082 ± 521.5 ± 2.238.9
10065 ± 612.3 ± 1.865.1
15048 ± 75.8 ± 1.183.5
20025 ± 52.1 ± 0.894.0

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Callus Culture Bioassay

This assay evaluates the effect of this compound on the growth and proliferation of undifferentiated plant cells (callus). It provides insights into the compound's impact on cell division and differentiation.

Experimental Protocol

2.1. Materials

  • Established callus culture of a suitable plant species (e.g., Nicotiana tabacum, Daucus carota)

  • Murashige and Skoog (MS) basal medium with vitamins

  • Plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D), Kinetin)

  • Sucrose

  • Agar

  • This compound stock solution

  • Sterile culture vessels (e.g., Petri dishes, baby food jars)

  • Sterile forceps and scalpels

2.2. Callus Induction and Maintenance (General Procedure)

  • Prepare MS medium supplemented with appropriate concentrations of plant growth regulators for callus induction (e.g., 2.0 mg/L 2,4-D and 0.5 mg/L Kinetin).

  • Aseptically place sterilized explants (e.g., leaf discs, stem segments) onto the medium.

  • Incubate in the dark at 25 ± 2°C.

  • Subculture the initiated callus every 3-4 weeks onto fresh medium.

2.3. Assay Procedure

  • Prepare MS medium as for callus maintenance, but supplement with the desired concentrations of this compound (e.g., 10, 50, 100, 150, 200 µg/mL). Include a solvent control and a negative control.

  • Aseptically transfer pre-weighed, uniform pieces of healthy callus (approx. 200-300 mg) onto the test media.

  • Incubate the cultures in the dark at 25 ± 2°C for 4 weeks.

  • After the incubation period, record the final fresh weight of the callus.

  • Determine the dry weight by drying the callus at 60°C for 48 hours or until a constant weight is achieved.

2.4. Data Analysis

  • Fresh Weight Gain (g): Final Fresh Weight - Initial Fresh Weight

  • Growth Inhibition (%): [ (Mean fresh weight gain of control - Mean fresh weight gain of treatment) / Mean fresh weight gain of control ] x 100

Hypothetical Data Presentation
This compound (µg/mL)Initial Fresh Weight (g)Final Fresh Weight (g)Fresh Weight Gain (g)Growth Inhibition (%)
0 (Control)0.25 ± 0.021.85 ± 0.151.60 ± 0.130
Solvent Control0.25 ± 0.031.82 ± 0.171.57 ± 0.141.9
100.26 ± 0.021.55 ± 0.121.29 ± 0.1019.4
500.25 ± 0.021.10 ± 0.090.85 ± 0.0746.9
1000.24 ± 0.030.75 ± 0.060.51 ± 0.0468.1
1500.25 ± 0.020.45 ± 0.050.20 ± 0.0387.5
2000.26 ± 0.030.30 ± 0.040.04 ± 0.0197.5

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Cell Suspension Culture Bioassay

This assay utilizes freely suspended plant cells to assess the cytotoxicity of this compound at the cellular level. It is highly sensitive and allows for the determination of cell viability.

Experimental Protocol

3.1. Materials

  • Established plant cell suspension culture

  • Liquid MS medium with appropriate growth regulators

  • This compound stock solution

  • 2,3,5-Triphenyltetrazolium chloride (TTC) or Evans Blue stain

  • Spectrophotometer

  • Shaker incubator

3.2. Assay Procedure

  • Dispense equal volumes of a log-phase cell suspension culture into sterile flasks.

  • Add the desired concentrations of this compound to the flasks. Include solvent and negative controls.

  • Incubate the flasks on an orbital shaker (120 rpm) at 25 ± 2°C in the dark.

  • After a defined exposure time (e.g., 24, 48, 72 hours), collect cell samples.

  • Determine cell viability using a suitable method:

    • TTC Assay: Incubate cells with TTC solution. Viable cells with active mitochondrial respiration will reduce the colorless TTC to red formazan, which can be extracted and quantified spectrophotometrically.

    • Evans Blue Staining: Non-viable cells with compromised plasma membranes will take up the Evans Blue dye. The amount of dye taken up can be quantified.

3.3. Data Analysis

  • Cell Viability (%): (Absorbance of treated cells / Absorbance of control cells) x 100

  • Calculate the LC50 (lethal concentration for 50% of cells).

Hypothetical Data Presentation
This compound (µg/mL)Cell Viability (%) after 48h
0 (Control)100
Solvent Control99.5 ± 0.8
1092.1 ± 2.5
5075.4 ± 3.1
10048.7 ± 4.2
15022.3 ± 3.5
2008.9 ± 1.9

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Bioassays cluster_analysis Data Analysis cluster_result Results prep_compound This compound Stock Solution assay_germ Seed Germination & Root Elongation prep_compound->assay_germ assay_callus Callus Growth Assay prep_compound->assay_callus assay_cell Cell Viability Assay prep_compound->assay_cell prep_seeds Seed Sterilization prep_seeds->assay_germ prep_callus Callus Culture prep_callus->assay_callus prep_cells Cell Suspension Culture prep_cells->assay_cell analysis_germ Measure Germination % & Root Length assay_germ->analysis_germ analysis_callus Measure Fresh/Dry Weight assay_callus->analysis_callus analysis_cell Quantify Cell Viability (TTC/Evans Blue) assay_cell->analysis_cell result_ic50 Determine IC50/ LC50 Values analysis_germ->result_ic50 analysis_callus->result_ic50 analysis_cell->result_ic50

Caption: Workflow for assessing this compound bioactivity.

Proposed Signaling Pathway for Zinnolide-Induced Phytotoxicity

Based on the known mechanism of the parent compound, zinniol, a proposed signaling pathway for this compound-induced phytotoxicity involves the disruption of cellular calcium homeostasis.

G compound This compound receptor Plausible Target (e.g., Calcium Channel) compound->receptor Binds to ca_influx Increased Cytosolic Ca2+ Influx receptor->ca_influx Stimulates ros Reactive Oxygen Species (ROS) Production ca_influx->ros Triggers stress Oxidative Stress ros->stress membrane Membrane Damage stress->membrane pcd Programmed Cell Death (PCD) stress->pcd membrane->pcd

Caption: Proposed mechanism of this compound phytotoxicity.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound's bioactivity in plant systems. By employing these in vitro assays, researchers can efficiently gather quantitative data on the phytotoxic and cytotoxic effects of this compound, contributing to a deeper understanding of its potential applications and mechanism of action. The provided hypothetical data and diagrams serve as a guide for experimental design and data interpretation.

References

Application Notes and Protocols for Investigating the Phytotoxic Mode of Action of 3-Deoxyzinnolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyzinnolide is a phenolic natural product isolated from various plant species, including Zinnia officinalis, Zinnia peruviana, and Curcuma aromatica.[1][2][3] Its chemical structure is 6-[(3',3'-Dimethylallyl)oxy]-4-methoxy-5-methylphthalide. While its existence is documented, its biological activity, particularly its phytotoxicity and mode of action, remains largely unexplored. These application notes provide a comprehensive framework and detailed protocols for researchers to investigate the phytotoxic potential of this compound. The methodologies outlined below are designed to systematically elucidate its mechanism of action, from initial screening to in-depth physiological and biochemical analyses.

Data Presentation

Table 1: Dose-Response Analysis of this compound on Seed Germination and Seedling Growth of Lactuca sativa (Lettuce) and Agrostis stolonifera (Bentgrass)
Concentration (µM)Lactuca sativa Germination Inhibition (%)Lactuca sativa Root Length Inhibition (%)Agrostis stolonifera Germination Inhibition (%)Agrostis stolonifera Root Length Inhibition (%)
0 (Control)0 ± 0.00 ± 0.00 ± 0.00 ± 0.0
105.2 ± 1.115.8 ± 2.38.1 ± 1.520.5 ± 3.1
5025.6 ± 3.548.2 ± 4.135.4 ± 3.865.7 ± 5.2
10052.1 ± 4.875.9 ± 5.668.9 ± 5.189.3 ± 4.9
25085.3 ± 3.992.4 ± 3.291.2 ± 2.998.1 ± 1.5
500100 ± 0.0100 ± 0.0100 ± 0.0100 ± 0.0

Data are presented as mean ± standard deviation (n=3). This table presents hypothetical data for illustrative purposes.

Table 2: Effect of this compound on Physiological Parameters of Arabidopsis thaliana
TreatmentChlorophyll (B73375) Content (mg/g FW)Photosynthetic Rate (µmol CO₂/m²/s)Stomatal Conductance (mol/m²/s)Reactive Oxygen Species (ROS) Level (Relative Fluorescence Units)
Control2.1 ± 0.210.5 ± 0.80.35 ± 0.04100 ± 12
100 µM this compound1.3 ± 0.15.2 ± 0.50.18 ± 0.03258 ± 25

Data are presented as mean ± standard deviation (n=5). This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Seed Germination and Seedling Growth Bioassay

Objective: To evaluate the dose-dependent phytotoxic effect of this compound on the germination and early growth of monocotyledonous and dicotyledonous plant species.

Materials:

  • This compound

  • Lactuca sativa (lettuce) and Agrostis stolonifera (bentgrass) seeds

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a stock solution of this compound (e.g., 50 mM) in DMSO.

  • Prepare a series of working solutions by diluting the stock solution with distilled water to achieve final concentrations (e.g., 10, 50, 100, 250, 500 µM). Ensure the final DMSO concentration in all treatments, including the control, is the same and non-phytotoxic (e.g., ≤ 0.5%).

  • Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test solution or control.

  • Place 20 seeds of either Lactuca sativa or Agrostis stolonifera in each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the plates in a growth chamber at 25 ± 1°C with a 16/8 h (light/dark) photoperiod.

  • After 7 days, count the number of germinated seeds and measure the root length of the seedlings.

  • Calculate the percentage of germination inhibition and root growth inhibition relative to the control.

Protocol 2: Analysis of Photosynthetic Pigments

Objective: To determine the effect of this compound on the chlorophyll content of plant leaves.

Materials:

  • Arabidopsis thaliana plants (4-6 weeks old)

  • This compound solution (e.g., 100 µM)

  • 80% Acetone (B3395972)

  • Spectrophotometer

  • Mortar and pestle

  • Centrifuge

Procedure:

  • Treat Arabidopsis thaliana plants with 100 µM this compound solution by soil drenching. Control plants are treated with a solution containing the same concentration of the solvent (e.g., DMSO).

  • After 48 hours, harvest 100 mg of fresh leaf tissue from both treated and control plants.

  • Grind the leaf tissue in a mortar and pestle with 5 mL of 80% acetone until the tissue is completely white.

  • Centrifuge the extract at 5000 x g for 10 minutes.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll content using the following equations:

    • Chlorophyll a (mg/g) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × V / (1000 × W)

    • Chlorophyll b (mg/g) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × V / (1000 × W)

    • Total Chlorophyll (mg/g) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × V / (1000 × W)

    • Where V = volume of the extract (mL) and W = fresh weight of the tissue (g).

Protocol 3: Measurement of Reactive Oxygen Species (ROS)

Objective: To assess whether this compound induces oxidative stress in plants by measuring ROS levels.

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old)

  • This compound solution (e.g., 100 µM)

  • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Treat Arabidopsis thaliana seedlings with 100 µM this compound for 24 hours.

  • Incubate the seedlings in a 10 µM H₂DCFDA solution in PBS for 30 minutes in the dark.

  • Wash the seedlings three times with PBS to remove excess dye.

  • Observe the fluorescence of the root tips using a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Alternatively, quantify the fluorescence using a microplate reader.

Visualizations

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Physiological & Morphological Analysis cluster_2 Phase 3: Biochemical & Molecular Analysis Seed Germination Assay Seed Germination Assay Seedling Growth Assay Seedling Growth Assay Seed Germination Assay->Seedling Growth Assay Dose-Response Analysis Dose-Response Analysis Seedling Growth Assay->Dose-Response Analysis Chlorophyll Content Chlorophyll Content Dose-Response Analysis->Chlorophyll Content ROS Measurement ROS Measurement Dose-Response Analysis->ROS Measurement Photosynthesis Rate Photosynthesis Rate Chlorophyll Content->Photosynthesis Rate Stomatal Conductance Stomatal Conductance Photosynthesis Rate->Stomatal Conductance Root Hair Development Root Hair Development Stomatal Conductance->Root Hair Development Enzyme Assays Enzyme Assays ROS Measurement->Enzyme Assays Gene Expression Analysis Gene Expression Analysis Enzyme Assays->Gene Expression Analysis

Caption: Experimental workflow for phytotoxicity assessment.

G This compound This compound Target Site Target Site This compound->Target Site ROS Production ROS Production Target Site->ROS Production MAPK Cascade MAPK Cascade Target Site->MAPK Cascade Hormone Signaling (e.g., ABA, Auxin) Hormone Signaling (e.g., ABA, Auxin) Target Site->Hormone Signaling (e.g., ABA, Auxin) Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Gene Expression Changes Gene Expression Changes MAPK Cascade->Gene Expression Changes Hormone Signaling (e.g., ABA, Auxin)->Gene Expression Changes Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Growth Inhibition Growth Inhibition Cellular Damage->Growth Inhibition Inhibition of Photosynthesis Inhibition of Photosynthesis Gene Expression Changes->Inhibition of Photosynthesis Inhibition of Cell Division Inhibition of Cell Division Gene Expression Changes->Inhibition of Cell Division Inhibition of Photosynthesis->Growth Inhibition Inhibition of Cell Division->Growth Inhibition

Caption: Hypothetical signaling pathways affected by this compound.

References

Application Notes and Protocols: Synthesis and Functional Analysis of 3-Deoxyzinnolide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel 3-Deoxyzinnolide analogs and the subsequent evaluation of their biological activity. This document outlines a proposed synthetic strategy, detailed protocols for functional assays, and data presentation guidelines to facilitate research into the therapeutic potential of this emerging class of compounds.

Introduction

Zinnolide, a sesquiterpene lactone, and its analogs have garnered significant interest in drug discovery due to their diverse biological activities. This document focuses on this compound analogs, a novel subclass with predicted therapeutic potential. The protocols herein describe a plausible synthetic route and a panel of functional assays to characterize the inhibitory effects of these analogs on key cellular signaling pathways implicated in inflammation and cancer, such as the PI3K/AKT pathway.

Proposed Synthesis of this compound Analogs

While a specific total synthesis for this compound has not been extensively reported, a plausible synthetic approach can be adapted from the well-established synthesis of parthenolide (B1678480), a structurally related sesquiterpene lactone.[1][2] The proposed strategy involves a key macrocyclization step to form the ten-membered ring characteristic of this compound class.

Experimental Workflow for Synthesis

G A Starting Material (e.g., Farnesol derivative) B Multi-step synthesis of linear precursor A->B C Intramolecular Barbier Reaction (Macrocyclization) B->C D Formation of 10-membered ring C->D E Lactonization D->E F Formation of alpha-methylene-gamma-butyrolactone E->F G Introduction of diverse side chains (Analogs) F->G H Purification and Characterization G->H I This compound Analogs H->I G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P-Thr308 Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT P-Ser473 CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse Analog This compound Analog Analog->PI3K Inhibition

References

Troubleshooting & Optimization

Improving the yield of 3-Deoxyzinnolide from fungal liquid culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Deoxyzinnolide from liquid cultures of the endophytic fungus Pestalotiopsis microspora. The information is presented in a question-and-answer format to directly address common issues and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungus produces it?

A1: this compound is a fungal secondary metabolite. The primary producing organism identified is Pestalotiopsis microspora, an endophytic fungus known for producing a diverse array of bioactive compounds.[1][2][3] This fungus has been isolated from various plants and is of significant interest for its unique metabolic capabilities.[4][5]

Q2: What is the general approach to increasing the yield of secondary metabolites like this compound in fungal liquid cultures?

A2: The general approach involves the systematic optimization of culture conditions. This includes modifying the composition of the culture medium (carbon and nitrogen sources), controlling physical parameters (pH, temperature, aeration, and agitation), and considering the addition of elicitors to stimulate secondary metabolite production. The "One Strain, Many Compounds" (OSMAC) approach, which involves varying culture parameters to induce the production of different metabolites, is a key strategy.

Q3: What are the most critical factors in the culture medium that influence this compound yield?

A3: The composition of the fermentation medium significantly affects the yield of secondary metabolites. Key factors include:

  • Carbon Source: The type and concentration of the carbon source can dramatically influence fungal growth and secondary metabolism.

  • Nitrogen Source: The nature and amount of nitrogen are crucial for the synthesis of enzymes involved in both primary and secondary metabolic pathways.

  • Trace Elements: Certain metal ions can act as cofactors for enzymes in the biosynthetic pathway, and their presence can be critical.

Q4: How does the physical environment of the culture (pH, temperature, aeration) impact production?

A4: The physical environment plays a vital role in fungal growth and metabolite production. Ambient pH is a critical signal for many cellular activities, including secondary metabolism and the expression of genes involved in biosynthetic pathways. Temperature affects enzyme kinetics and overall metabolic rate. Proper aeration and agitation are necessary to ensure sufficient oxygen supply and nutrient distribution in submerged cultures.

Troubleshooting Guide

This guide addresses common problems encountered during the liquid culture of Pestalotiopsis microspora for this compound production.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Fungal Growth 1. Inoculum is not viable. 2. Suboptimal culture medium. 3. Incorrect pH of the medium. 4. Incubation temperature is too high or too low.1. Use a fresh, actively growing culture for inoculation. 2. Start with a standard medium like Potato Dextrose Broth (PDB) and then optimize carbon and nitrogen sources. 3. Adjust the initial pH of the medium to a range of 5.5-7.0. 4. Incubate at the optimal temperature for P. microspora, typically around 25-30°C.
Good Fungal Growth but Low this compound Yield 1. Suboptimal nutrient levels for secondary metabolism. 2. Incorrect timing of harvest. 3. Lack of essential precursors or cofactors. 4. Feedback inhibition by the product.1. Experiment with different carbon-to-nitrogen ratios. A lower nitrogen level can sometimes trigger secondary metabolism. 2. Perform a time-course study to determine the optimal harvest time, which is often in the stationary phase of growth. 3. Supplement the medium with potential precursors or trace elements. 4. Consider in-situ product removal techniques if feedback inhibition is suspected.
Inconsistent Yields Between Batches 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in incubator conditions (temperature, agitation).1. Standardize the inoculum preparation, including the age of the culture and the number of spores or mycelial fragments used. 2. Ensure precise and consistent preparation of the culture medium for each batch. 3. Calibrate and monitor incubator settings to ensure consistency.
Contamination of the Culture 1. Inadequate sterile technique during inoculation or sampling. 2. Contaminated media or equipment.1. Strictly adhere to aseptic techniques. Work in a laminar flow hood or use a still air box. 2. Ensure proper sterilization of all media, glassware, and equipment.
Foaming in the Bioreactor 1. High agitation speed. 2. Proteinaceous components in the medium.1. Reduce the agitation speed. 2. Add a sterile antifoaming agent at an optimized concentration.

Quantitative Data on Culture Optimization

The following tables provide a summary of key parameters that can be optimized to improve this compound yield. The values are based on general principles of fungal secondary metabolite production and should be used as a starting point for optimization experiments.

Table 1: Effect of Media Composition on Secondary Metabolite Production

Parameter Condition Expected Effect on Yield Rationale
Carbon Source Glucose, Sucrose, MaltoseVariableDifferent fungi have preferences for specific carbon sources for secondary metabolite production.
Nitrogen Source Peptone, Yeast Extract, Ammonium SaltsVariableThe type of nitrogen source can influence the pH of the medium and the expression of biosynthetic genes.
C:N Ratio High (e.g., >10:1)Often an increaseNitrogen limitation can trigger the onset of secondary metabolism as the fungus shifts from growth to production.
Phosphate (B84403) Level LowMay increaseHigh phosphate concentrations can sometimes repress secondary metabolite formation.

Table 2: Influence of Physical Parameters on Secondary Metabolite Production

Parameter Range Expected Effect on Yield Rationale
pH 5.0 - 7.0Optimal range existspH affects enzyme activity and nutrient uptake. The optimal pH for production may differ from that for growth.
Temperature 20 - 30°COptimal range existsTemperature influences the rate of enzymatic reactions in the biosynthetic pathway.
Agitation (rpm) 100 - 200 rpmOptimal range existsAffects oxygen transfer and shear stress on the mycelia. Excessive shear can damage the fungus.
Aeration (vvm) 0.5 - 1.5 vvmOptimal range existsEnsures adequate dissolved oxygen for aerobic metabolism, which is often required for polyketide biosynthesis.

Experimental Protocols

Protocol 1: Liquid Culture of Pestalotiopsis microspora

  • Media Preparation: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions. Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks.

  • Sterilization: Autoclave the flasks at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate each flask with a small agar (B569324) plug (approximately 1 cm²) of an actively growing P. microspora culture.

  • Incubation: Incubate the flasks at 25-28°C on a rotary shaker at 150 rpm for 14-21 days.

  • Monitoring: Visually inspect the cultures for growth and signs of contamination.

Protocol 2: Extraction of this compound

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or filter paper.

  • Liquid-Liquid Extraction: Transfer the culture filtrate to a separatory funnel. Add an equal volume of ethyl acetate (B1210297) and shake vigorously for 5-10 minutes. Allow the layers to separate.

  • Collection of Organic Phase: Collect the upper ethyl acetate layer, which contains the secondary metabolites.

  • Repeated Extraction: Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize the recovery of the compounds.

  • Drying and Concentration: Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C until further analysis.

Protocol 3: Quantification of this compound by HPLC-DAD

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol (B129727) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Gradient Program: Start with a lower concentration of acetonitrile (e.g., 10%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance. This may need to be determined by running a UV-Vis scan of a purified standard.

  • Quantification: Prepare a calibration curve using a purified standard of this compound at various known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Biosynthetic_Pathway cluster_0 Primary Metabolism cluster_1 Polyketide Synthesis cluster_2 Post-PKS Modification & Cyclization Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Iterative Condensation Cyclization Thioesterase (TE) Domain (Lactonization) Polyketide_Chain->Cyclization Chain Transfer Zinnolide_Scaffold Zinnolide Scaffold Cyclization->Zinnolide_Scaffold Intramolecular Cyclization Tailoring_Enzymes Tailoring Enzymes (e.g., Dehydrogenase) Zinnolide_Scaffold->Tailoring_Enzymes Modification This compound This compound Tailoring_Enzymes->this compound

Caption: Proposed biosynthetic pathway for this compound.

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis & Purification A Inoculation of Pestalotiopsis microspora B Liquid Fermentation (PDB, 25-28°C, 14-21 days) A->B C Filtration to separate mycelia and broth B->C D Liquid-Liquid Extraction of broth with Ethyl Acetate C->D E Evaporation of Solvent D->E F Crude Extract E->F G HPLC-DAD Analysis for Quantification F->G H Chromatographic Purification (e.g., Column Chromatography) F->H I Pure this compound G->I H->I

References

Technical Support Center: 3-Deoxyzinnolide Purification via Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 3-Deoxyzinnolide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification process.

General Troubleshooting and FAQs

This section addresses common issues that may arise during the chromatographic purification of this compound.

Question: My this compound appears to be degrading on the silica (B1680970) gel column. What can I do?

Answer: this compound, being a lactone, may be susceptible to hydrolysis, especially on acidic silica gel. Here are several strategies to mitigate degradation:

  • Deactivate the Silica Gel: Neutralize the acidic nature of silica gel by pre-treating it with a base. This can be done by washing the silica gel with a solvent mixture containing a small amount of a volatile base like triethylamine (B128534) (1-2%) before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina (B75360) or Florisil. However, it is crucial to first perform a small-scale test (e.g., thin-layer chromatography) to ensure your compound does not irreversibly adsorb to these materials.

  • Minimize Residence Time: A faster elution, without compromising separation, can reduce the contact time of the compound with the stationary phase. Optimizing the solvent system for a slightly higher Rf value (around 0.3-0.4) can help achieve this.

  • Work at Lower Temperatures: If possible, running the chromatography in a cold room can help slow down potential degradation reactions.

Question: I am seeing poor separation between this compound and other impurities. How can I improve the resolution?

Answer: Achieving good separation is critical for obtaining high-purity this compound. Here are some techniques to enhance resolution:

  • Optimize the Solvent System: A systematic approach to solvent system selection is key. Start with a non-polar solvent and gradually increase the polarity. A common starting point for phthalides is a hexane-ethyl acetate (B1210297) or hexane-acetone gradient. Fine-tuning the solvent ratio is crucial.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can significantly improve the separation of compounds with close Rf values.

  • Column Dimensions and Packing: A longer, narrower column generally provides better resolution than a short, wide one. Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

  • Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. The sample should be dissolved in a minimal amount of the initial mobile phase or a less polar solvent before being loaded onto the column.

Question: My this compound is not eluting from the column, or the recovery is very low. What are the possible reasons?

Answer: Low or no recovery can be frustrating. Here are the likely culprits and solutions:

  • Irreversible Adsorption: The compound might be strongly and irreversibly binding to the stationary phase. This can happen if the stationary phase is too active. Deactivating the silica gel or switching to a different adsorbent can help.

  • Inappropriate Solvent System: The mobile phase may not be polar enough to elute the compound. If you suspect this, you can try flushing the column with a much more polar solvent (e.g., pure ethyl acetate or methanol) to see if the compound elutes.

  • Degradation: As mentioned earlier, the compound may have degraded on the column. Analyzing the fractions for degradation products can help confirm this.

  • Precipitation on the Column: If the sample is not fully soluble in the mobile phase, it can precipitate at the top of the column. Ensure the sample is completely dissolved before loading.

Question: I am observing tailing of the this compound peak. What causes this and how can I fix it?

Answer: Peak tailing can be a sign of several issues:

  • Strong Interaction with the Stationary Phase: The acidic nature of silica gel can lead to strong interactions with polar functional groups, causing tailing. Adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid (if the compound is stable in acidic conditions) or triethylamine, can sometimes resolve this.

  • Column Overloading: Too much sample can lead to peak tailing. Try reducing the amount of material loaded onto the column.

  • Poorly Packed Column: Voids or channels in the stationary phase can cause uneven flow and result in tailing peaks. Repacking the column may be necessary.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography of a Hexane (B92381) Extract of Curcuma aromatica

  • Sample Preparation:

    • A crude hexane extract of Curcuma aromatica rhizomes is obtained.

    • The extract is concentrated under reduced pressure to yield a residue.

    • The residue is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) for loading onto the column. Alternatively, the crude extract can be adsorbed onto a small amount of silica gel (dry loading).

  • Column Packing:

    • A glass column is packed with silica gel (e.g., 60-120 mesh) as a slurry in the initial, least polar mobile phase (e.g., n-hexane).

    • The column should be packed carefully to ensure a uniform bed without any air bubbles or cracks.

  • Elution:

    • The column is eluted with a gradient of increasing polarity. A common gradient for such separations is n-hexane with an increasing proportion of ethyl acetate or acetone.

    • For example, the elution could start with 100% n-hexane, followed by gradients of 95:5, 90:10, 80:20, etc., of n-hexane:ethyl acetate.

    • Fractions are collected throughout the elution process.

  • Fraction Analysis:

    • The collected fractions are analyzed by Thin-Layer Chromatography (TLC) to identify those containing the desired compound.

    • Fractions containing pure this compound are pooled together.

  • Solvent Removal:

    • The solvent from the pooled fractions is removed under reduced pressure to yield the purified this compound.

Quantitative Data Summary

The following table summarizes typical parameters for silica gel column chromatography based on general knowledge of natural product purification. Specific values for this compound would need to be determined empirically.

ParameterTypical Range/ValueNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Mesh size affects resolution and flow rate.
Mobile Phase n-Hexane/Ethyl Acetate or n-Hexane/AcetoneGradient elution is often preferred.
Gradient 0% to 100% polar solventThe steepness of the gradient depends on the separation.
Sample Load 1-5% of silica gel weightOverloading leads to poor separation.
Flow Rate Gravity-dependent or low pressureShould be slow enough to allow for equilibrium.
Monitoring TLC with UV visualization or stainingTo track the separation and identify product-containing fractions.

Visualizations

Troubleshooting Logic for Chromatography

Troubleshooting_Chromatography cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered no_elution No Elution / Low Recovery start->no_elution poor_separation Poor Separation start->poor_separation degradation Compound Degradation start->degradation peak_tailing Peak Tailing start->peak_tailing cause_adsorption Irreversible Adsorption no_elution->cause_adsorption cause_solvent Wrong Solvent System no_elution->cause_solvent cause_degradation On-Column Degradation no_elution->cause_degradation poor_separation->cause_solvent cause_overloading Column Overloading poor_separation->cause_overloading cause_packing Poor Column Packing poor_separation->cause_packing cause_acidity Acidic Stationary Phase degradation->cause_acidity peak_tailing->cause_overloading peak_tailing->cause_packing peak_tailing->cause_acidity solution_deactivate Deactivate Silica / Change Stationary Phase cause_adsorption->solution_deactivate solution_optimize_solvent Optimize Solvent System / Gradient cause_solvent->solution_optimize_solvent cause_degradation->solution_deactivate solution_lower_temp Lower Temperature cause_degradation->solution_lower_temp solution_reduce_load Reduce Sample Load cause_overloading->solution_reduce_load solution_repack Repack Column cause_packing->solution_repack cause_acidity->solution_deactivate solution_add_modifier Add Mobile Phase Modifier cause_acidity->solution_add_modifier

Caption: A flowchart illustrating the logical steps for troubleshooting common chromatography problems.

Experimental Workflow for this compound Purification

Purification_Workflow start Crude Plant Extract sample_prep Sample Preparation (Concentration & Dissolution) start->sample_prep loading Sample Loading sample_prep->loading column_packing Column Packing (Silica Gel Slurry) column_packing->loading elution Gradient Elution (e.g., Hexane/EtOAc) loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal end Purified this compound solvent_removal->end

Caption: A typical experimental workflow for the purification of this compound by column chromatography.

Overcoming low solubility of 3-Deoxyzinnolide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Deoxyzinnolide Solubilization

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and detailed protocols to help researchers overcome challenges associated with the low aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

A1: this compound is a phenol (B47542) compound that can be isolated from plants like Zinnia officinalis.[1] Its chemical structure (C15H18O4) lends it a hydrophobic nature, meaning it has poor water solubility.[1] Like many potent bioactive molecules, its nonpolar characteristics make it more soluble in organic solvents than in water-based systems, which is a primary hurdle for in vitro and in vivo biological assays.

Q2: What is the recommended first step for solubilizing this compound for an experiment?

A2: The standard and most recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its strong ability to dissolve nonpolar compounds and its compatibility with most cell-based assays at low final concentrations (typically <0.5%).[2]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous medium. How can I fix this?

A3: This is a common problem known as "crashing out," which occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here are several strategies to prevent this:

  • Optimize Final Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your assay medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.

  • Use a Co-solvent: A combination of solvents can sometimes maintain solubility more effectively than a single one. For example, adding polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol (PG) can help.

  • Vortex During Dilution: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing prevents localized high concentrations that trigger precipitation.

  • Gentle Warming: Briefly warming the aqueous buffer to 37°C before adding the stock solution can temporarily increase the solubility of the compound.

Q4: Can I use pH modification to increase the solubility of this compound?

A4: Yes, this can be an effective strategy. This compound is a phenol, which is a weak acid. Increasing the pH of the aqueous buffer (e.g., to pH 7.4 or higher) will deprotonate the phenolic hydroxyl group, forming a more polar and water-soluble phenolate (B1203915) salt. Therefore, sparingly soluble salts derived from weak acids tend to be more soluble in neutral to basic solutions. However, you must ensure the chosen pH is compatible with your experimental system (e.g., cell viability, protein stability).

Q5: What are some advanced solubilization techniques if co-solvents and pH adjustment are not sufficient or appropriate?

A5: For highly challenging cases, or when organic solvents must be avoided, several advanced methods can be employed:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can solubilize poorly soluble compounds, effectively dispersing them in the buffer.

  • Nanoparticle Formulations: Techniques like nanoprecipitation can be used to formulate the compound into nanoparticles. This approach increases the surface area and can improve apparent solubility and bioavailability.

Data Presentation: Solubilization Strategy Comparison

Table 1: Common Organic Solvents for Stock Solution Preparation

SolventTypical Stock ConcentrationKey Considerations
DMSO (Dimethyl sulfoxide)10-50 mMHigh solubilizing power; can be cytotoxic at final concentrations >0.5%; may interfere with some assays.
Ethanol 10-50 mMLess toxic than DMSO for some cell lines; can cause protein precipitation at higher concentrations.
DMF (Dimethylformamide)10-50 mMStrong solvent; higher toxicity profile than DMSO, requiring very low final concentrations.
PEG 400 (Polyethylene glycol 400)1-20 mg/mLOften used as a co-solvent in formulations for in vivo studies; generally low toxicity.

Table 2: Overview of Advanced Solubilization Methods

MethodPrinciple of ActionAdvantagesDisadvantages
Co-solvency Reduces interfacial tension between the compound and the aqueous medium.Simple, rapid, and cost-effective.May require solvent concentrations that are incompatible with biological assays.
pH Adjustment Converts weakly acidic or basic compounds into their more soluble ionized (salt) forms.Highly effective for ionizable compounds; simple to implement.Only applicable to compounds with ionizable groups; requires the pH to be stable and compatible with the assay.
Cyclodextrins Encapsulates the hydrophobic drug in a water-soluble host molecule (inclusion complex).High solubilizing capacity; often used in pharmaceutical formulations; can improve stability.Can be expensive; potential for interactions with other components in the assay medium.
Surfactants Forms micelles that entrap the hydrophobic compound, allowing it to be dispersed in water.Effective at low concentrations; widely available.Can disrupt cell membranes and interfere with protein function, making them unsuitable for many cell-based assays.

Visual Guides and Workflows

G Diagram 1: Decision Workflow for Solubilizing this compound start Start: Low solubility of This compound prep_stock 1. Prepare 10-50 mM stock solution in 100% DMSO start->prep_stock dilute 2. Dilute stock into aqueous buffer prep_stock->dilute check_precip Does it precipitate? dilute->check_precip success Success! Proceed with experiment. (Keep final DMSO <0.5%) check_precip->success No troubleshoot Troubleshoot Precipitation check_precip->troubleshoot Yes option1 Option A: Optimize Dilution (Vortex, warm buffer) troubleshoot->option1 option2 Option B: Use a Co-solvent (e.g., PEG 400) troubleshoot->option2 option3 Option C: Adjust Buffer pH (If assay permits) troubleshoot->option3 option4 Option D: Use Cyclodextrin (B1172386) (e.g., HP-β-CD) troubleshoot->option4

Caption: A logical workflow to guide researchers in selecting an appropriate solubilization strategy.

G Diagram 2: Cyclodextrin Inclusion Complex Formation cluster_0 Before Complexation cluster_1 After Complexation drug This compound (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow -> water1 Aqueous Buffer (Water) complex Water-Soluble Inclusion Complex water2 Aqueous Buffer (Water)

Caption: Mechanism of solubility enhancement using a cyclodextrin host molecule.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 2.62 mg) into a sterile, chemically resistant microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration. For 2.62 mg of this compound (MW: 262.3 g/mol ), adding 200 µL of DMSO will yield a 50 mM stock solution.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If particles remain, sonicate the tube in a water bath for 5-10 minutes.

  • Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium (Troubleshooting)

  • Pre-warm Medium: Warm the destination aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Prepare for Mixing: Place the tube or flask containing the pre-warmed medium on a vortex mixer set to a medium speed.

  • Add Stock Solution: While the medium is actively mixing, add the required volume of the DMSO stock solution drop-by-drop directly into the vortex. This ensures immediate and rapid dispersion.

  • Final Mix: Continue vortexing for an additional 15-30 seconds after adding the stock.

  • Visual Check: Immediately inspect the final solution for any signs of cloudiness or precipitation before use.

  • Control: Always prepare a "vehicle control" by adding the same final concentration of DMSO to the medium without the compound to account for any solvent-induced effects.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 1-5% (w/v) is a good starting point.

  • Add Compound: Add an excess amount of this compound powder directly to the HP-β-CD solution.

  • Equilibrate: Tightly cap the vial and place it on a shaker or rotator at room temperature for 24-48 hours. This allows time for the inclusion complex to form and reach equilibrium.

  • Remove Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining, undissolved solid.

  • Collect Supernatant: Carefully collect the clear supernatant. This solution contains the solubilized this compound-cyclodextrin complex.

  • Determine Concentration: The exact concentration of this compound in the supernatant must be determined analytically (e.g., via HPLC-UV or mass spectrometry) before use in experiments.

References

Minimizing degradation of 3-Deoxyzinnolide during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Deoxyzinnolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this compound during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a natural product belonging to the phthalide (B148349) class of compounds. Its structure contains a phthalide core, a methoxy (B1213986) group, a methyl group, and a prenyl (3-methylbut-2-enoxy) ether side chain. As a moderately polar aromatic compound, its stability and solubility are influenced by these functional groups.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the general chemistry of phthalides and compounds with similar functional groups, the primary factors that can lead to the degradation of this compound are:

  • Exposure to Light (Photodegradation): Aromatic compounds and ethers can be susceptible to degradation upon exposure to UV or even visible light.

  • High Temperatures (Thermal Degradation): Phthalide compounds can be unstable at elevated temperatures, which can lead to decomposition.

  • Extreme pH Conditions (Hydrolysis): The ester linkage in the phthalide ring and the ether linkage of the side chain can be susceptible to hydrolysis under strong acidic or, more commonly, strong alkaline (basic) conditions.

  • Oxidation: The prenyl side chain and the electron-rich aromatic ring are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.

Q3: What are the recommended general storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Solid Form: Store as a solid powder in a tightly sealed, amber glass vial to protect from light and moisture.

  • Temperature: For long-term storage, it is recommended to store the solid compound at -20°C or below. For short-term storage, refrigeration at 2-8°C is acceptable.

  • Inert Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be stored in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low Yield or Absence of this compound in Extract

Possible Causes & Solutions

Possible CauseRecommended Action
Incomplete Extraction The chosen extraction solvent may not be optimal for this compound, which is a moderately polar compound. Consider using a solvent of intermediate polarity like ethyl acetate (B1210297), dichloromethane, or a mixture of methanol (B129727)/water. Ensure sufficient extraction time and agitation. Sonication or maceration can improve extraction efficiency.
Degradation During Extraction High temperatures during extraction (e.g., prolonged Soxhlet extraction) can cause thermal degradation. Use extraction methods that operate at or near room temperature, such as maceration or ultrasound-assisted extraction (UAE). If heat is necessary, use the lowest effective temperature for the shortest possible time. Protect the extraction setup from direct light.
Incorrect Plant Material/Part Ensure you are using the correct plant species and part known to contain this compound. The concentration of secondary metabolites can vary significantly between different plant organs and at different growth stages.
Issue 2: Degradation of this compound During Storage

Possible Causes & Solutions

Possible CauseRecommended Action
Exposure to Light Store both solid samples and solutions in amber vials or wrap containers in aluminum foil to protect from light. Work in a dimly lit area when handling the compound.
Oxidation If using solvents for stock solutions, ensure they are of high purity and free of peroxides (e.g., by using freshly opened bottles of HPLC-grade solvents). Consider degassing solvents before use. Storing under an inert gas can prevent oxidation.
Hydrolysis Avoid storing this compound in solutions with a high or low pH. If a buffer is required, use a neutral pH range (around pH 6-7.5). Ensure solvents are anhydrous if hydrolysis is a concern.
Improper Storage Temperature Adhere to recommended storage temperatures (-20°C or below for long-term). Avoid leaving the compound at room temperature for extended periods.
Issue 3: Inconsistent Results in HPLC Analysis

Possible Causes & Solutions

Possible CauseRecommended Action
On-Column Degradation If the mobile phase is too acidic or basic, it could cause degradation of the analyte on the column. Ensure the mobile phase pH is within the stable range for the compound and the column. Typically, a pH between 3 and 7 is suitable for C18 columns.
Poor Peak Shape This could be due to a variety of factors including an inappropriate mobile phase, column overloading, or interactions with active sites on the column. Optimize the mobile phase composition (e.g., the ratio of organic solvent to water/buffer). Ensure the sample is fully dissolved in the mobile phase before injection. Use a high-quality column and consider using a guard column.
Shifting Retention Times Fluctuations in column temperature, mobile phase composition, or flow rate can cause retention time shifts. Use a column oven to maintain a consistent temperature. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Regularly check the HPLC pump for consistent performance.
Appearance of New Peaks Over Time This is a strong indicator of sample degradation in the autosampler. Prepare fresh samples for analysis and keep the autosampler tray cool if the option is available. Analyze samples as quickly as possible after preparation.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization for your specific plant matrix.

  • Sample Preparation: Air-dry the plant material at room temperature in a well-ventilated, dark area. Once dried, grind the material into a fine powder using a blender or a mill.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of ethyl acetate (or another suitable solvent of moderate polarity).

    • Macerate the mixture for 24 hours at room temperature with continuous stirring, ensuring the flask is protected from light.

    • Alternatively, for a faster extraction, place the flask in an ultrasonic bath for 1 hour at room temperature.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

    • Combine all the filtrates.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage of Extract: Store the dried crude extract in an amber vial at -20°C.

Protocol 2: HPLC Quantification of this compound

This is a starting point for developing a quantitative HPLC method.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution is recommended to ensure good separation.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • Start with a composition of 70% A and 30% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to the initial conditions over 1 minute and allow the column to re-equilibrate for 5-10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Phthalides typically exhibit UV absorbance maxima between 220-330 nm. Monitor at a wavelength around 230 nm and 280 nm initially. For optimal sensitivity, determine the specific UV absorbance maximum of this compound by running a UV scan of a purified standard.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol or acetonitrile. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase composition, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Visualizations

degradation_pathway cluster_compound This compound cluster_factors Degradation Factors cluster_products Potential Degradation Products compound This compound photo_products Photodegradation Products compound->photo_products thermal_products Thermal Decomposition Products compound->thermal_products hydrolysis_products Hydrolysis Products (e.g., ring-opened phthalic acid derivative) compound->hydrolysis_products oxidation_products Oxidized Products (e.g., epoxides, cleaved side chain) compound->oxidation_products light Light (UV/Vis) light->photo_products heat Heat heat->thermal_products ph Extreme pH (Acid/Base) ph->hydrolysis_products oxygen Oxygen/Oxidizing Agents oxygen->oxidation_products

Caption: Potential degradation pathways of this compound.

extraction_workflow start Start: Dried, Powdered Plant Material extraction Extraction (e.g., Maceration or Sonication with Ethyl Acetate) start->extraction filtration Filtration to Separate Solid Residue extraction->filtration concentration Concentration of Filtrate (Rotary Evaporation, <40°C) filtration->concentration end End: Crude Extract of this compound concentration->end

Caption: General experimental workflow for the extraction of this compound.

troubleshooting_logic start Problem: Low/No this compound Detected check_extraction Was the extraction protocol optimized? start->check_extraction check_storage Were proper storage conditions used? check_extraction->check_storage Yes optimize_extraction Solution: Optimize solvent, time, and temperature. Consider a different extraction method. check_extraction->optimize_extraction No check_analysis Is the analytical method validated? check_storage->check_analysis Yes improve_storage Solution: Store at -20°C or below, protect from light and moisture. check_storage->improve_storage No validate_analysis Solution: Verify HPLC parameters (column, mobile phase, detector settings). Check for on-column degradation. check_analysis->validate_analysis No success Successful Detection of this compound check_analysis->success Yes optimize_extraction->check_extraction improve_storage->check_storage validate_analysis->check_analysis

Caption: Troubleshooting logic for issues in this compound analysis.

Technical Support Center: Optimization of HPLC Parameters for 3-Deoxyzinnolide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for improved peak resolution of 3-Deoxyzinnolide.

Troubleshooting Guide: Enhancing this compound Peak Resolution

Poor peak resolution in HPLC can stem from various factors, from mobile phase composition to column and instrument issues.[1][2] This guide provides a systematic approach to identifying and resolving common problems encountered during the analysis of this compound.

Problem 1: Poor Resolution and Overlapping Peaks

Possible Causes:

  • Inappropriate Mobile Phase Composition: The organic/aqueous solvent ratio may not be optimal for separating this compound from impurities.[2]

  • Suboptimal pH of the Mobile Phase: The pH can affect the ionization and retention of the analyte, leading to poor separation.[1]

  • Gradient Elution Not Optimized: A steep gradient may not provide sufficient separation for closely eluting compounds.

  • Incorrect Column Selection: The column chemistry may not be suitable for the analyte.

Solutions:

  • Adjust Mobile Phase Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase to find the optimal retention and selectivity.

  • Optimize Mobile Phase pH: If this compound has ionizable groups, adjusting the pH of the mobile phase can significantly impact its retention and peak shape. It is often recommended to work at a pH at least 2 units away from the analyte's pKa.

  • Modify the Gradient Profile: Employ a shallower gradient to increase the separation time between closely eluting peaks.

  • Evaluate Different Column Chemistries: Consider columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.

Problem 2: Peak Tailing

Possible Causes:

  • Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica-based column packing can interact with the analyte, causing tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Incompatible Injection Solvent: Using a sample solvent that is much stronger than the mobile phase can cause peak distortion.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

Solutions:

  • Use an End-capped Column or Modify the Mobile Phase: Employ a modern, well-end-capped column to minimize silanol interactions. Alternatively, adding a small amount of a competing base to the mobile phase can help.

  • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

  • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of your gradient.

  • Implement Column Washing Procedures: Regularly flush the column with strong solvents to remove contaminants. If the problem persists, the column may need replacement.

Problem 3: Peak Fronting

Possible Causes:

  • Sample Overload: High concentrations of the analyte can lead to fronting.

  • Incompatible Sample Solvent: The solvent used to dissolve the sample may be too strong.

  • Column Temperature Issues: Inconsistent or inappropriate column temperature can affect peak shape.

Solutions:

  • Decrease Injection Volume or Concentration: Reduce the amount of sample injected onto the column.

  • Use a Weaker Injection Solvent: Dissolve the sample in a solvent that is weaker than or equivalent in strength to the mobile phase.

  • Control Column Temperature: Use a column oven to maintain a stable and optimized temperature.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step approach to troubleshooting poor peak resolution.

TroubleshootingWorkflow start Start: Poor Peak Resolution check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_mobile_phase Adjust Organic/Aqueous Ratio Optimize pH and Buffer check_mobile_phase->adjust_mobile_phase No check_gradient Is Gradient Profile Suitable? check_mobile_phase->check_gradient Yes adjust_mobile_phase->check_gradient adjust_gradient Use a Shallower Gradient check_gradient->adjust_gradient No check_column Is the Column Performing Well? check_gradient->check_column Yes adjust_gradient->check_column column_maintenance Flush Column Consider a Different Column Chemistry check_column->column_maintenance No check_instrument Are there Instrument Issues? check_column->check_instrument Yes column_maintenance->check_instrument instrument_maintenance Check for Leaks, Dead Volume Service Pump and Detector check_instrument->instrument_maintenance No end_good Resolution Achieved check_instrument->end_good Yes end_bad Consult Further Support instrument_maintenance->end_bad

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for this compound analysis?

A1: As a starting point for method development, consider a reversed-phase C18 column with a gradient elution using water (with 0.1% formic acid) and acetonitrile as the mobile phases. The table below provides a general set of starting parameters.

ParameterRecommended Starting ConditionOptimization Range
Column C18, 150 x 4.6 mm, 3.5 µmC8, Phenyl-Hexyl; 50-250 mm length
Mobile Phase A Water with 0.1% Formic Acid0.05-0.1% Formic Acid or Acetic Acid
Mobile Phase B AcetonitrileMethanol
Gradient 10-90% B in 20 minutesAdjust slope and duration based on results
Flow Rate 1.0 mL/min0.5 - 1.5 mL/min
Column Temp. 30 °C25 - 45 °C
Injection Vol. 10 µL1 - 20 µL (avoid overload)
Detection UV, wavelength to be determinedBased on UV spectrum of this compound

Q2: How does flow rate affect the peak resolution of this compound?

A2: Lowering the flow rate generally increases peak resolution by allowing more time for the analyte to interact with the stationary phase, but it also increases the run time. Conversely, a higher flow rate can decrease analysis time but may lead to broader peaks and lower resolution. The optimal flow rate is a balance between resolution and run time.

Q3: When should I use a gradient elution versus an isocratic elution?

A3: Gradient elution is generally preferred for complex samples containing compounds with a wide range of polarities, as it helps to elute strongly retained compounds as sharper peaks and reduces analysis time. Isocratic elution (constant mobile phase composition) is suitable for simpler samples where the peaks of interest elute close to each other. For initial method development for a natural product extract containing this compound, a gradient is recommended.

Q4: Can temperature be used to optimize the separation?

A4: Yes, increasing the column temperature can decrease the viscosity of the mobile phase, leading to lower backpressure and potentially sharper peaks. However, for thermolabile compounds like some natural products, excessive heat can cause degradation. It is important to assess the stability of this compound at different temperatures.

Q5: What should I do if I observe ghost peaks in my chromatogram?

A5: Ghost peaks can arise from contamination in the mobile phase, carryover from previous injections, or issues with the detector. Ensure you are using high-purity solvents, and flush the system and injector thoroughly. Running a blank gradient can help identify if the contamination is from the mobile phase.

Experimental Protocols

Protocol 1: HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a robust HPLC method for the analysis of this compound.

  • Analyte Characterization:

    • Determine the UV-Visible spectrum of a purified standard of this compound to identify the optimal detection wavelength.

    • Assess the solubility of this compound in common HPLC solvents (e.g., water, acetonitrile, methanol, DMSO).

  • Initial Column and Mobile Phase Selection:

    • Start with a standard reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Prepare mobile phase A: Water with 0.1% formic acid.

    • Prepare mobile phase B: Acetonitrile with 0.1% formic acid.

  • Scouting Gradient:

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of this compound.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of the analyte to improve resolution from nearby impurities. For example, if the peak elutes at 40% B, you could try a gradient of 30-50% B over 15 minutes.

  • Flow Rate and Temperature Optimization:

    • Once a satisfactory gradient is established, investigate the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min) and column temperature (e.g., 25, 30, 35 °C) on peak shape and resolution.

  • Method Validation (Abbreviated):

    • Perform replicate injections of a standard to assess the precision of retention time and peak area.

    • Inject a series of dilutions to check for linearity.

HPLC Optimization Workflow

The following diagram provides a general workflow for optimizing HPLC parameters.

HPLCOptimization cluster_prep Preparation cluster_dev Method Development cluster_val Finalization prep_analyte Characterize Analyte (UV, Solubility) prep_column Select Initial Column (e.g., C18) prep_analyte->prep_column prep_mobile_phase Select Mobile Phases (e.g., ACN/Water) prep_column->prep_mobile_phase scout_gradient Run Scouting Gradient (5-95% B) prep_mobile_phase->scout_gradient optimize_gradient Optimize Gradient Slope and Time scout_gradient->optimize_gradient optimize_flow Optimize Flow Rate optimize_gradient->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp final_method Finalize Method Parameters optimize_temp->final_method validate Perform Method Validation final_method->validate

Caption: A general workflow for HPLC method development and optimization.

References

Technical Support Center: Enhancing the Stability of 3-Deoxyzinnolide in Formulation for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Deoxyzinnolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in formulations for bioassays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Loss of biological activity over a short period in aqueous buffer. Hydrolysis of the lactone ring. The lactone functional group in this compound is susceptible to hydrolysis, especially at neutral to alkaline pH, leading to an inactive open-ring carboxylate form.1. pH Adjustment: Maintain the stock and working solutions at a slightly acidic pH (e.g., pH 5.0-6.5) using a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer). 2. Aprotic Solvents: Prepare stock solutions in a dry aprotic solvent such as DMSO or ethanol (B145695) and store at -20°C or -80°C. Minimize the time the compound is in aqueous solution before the assay. 3. Use of Stabilizers: For certain applications, consider the use of stabilizing agents.[1]
Precipitation of the compound in the bioassay medium. Low aqueous solubility. this compound is a poorly water-soluble compound.1. Solubilizing Agents: Use a small percentage of a solubilizing agent such as DMSO, ethanol, or PEG400 in the final assay medium. Ensure the final concentration of the organic solvent is compatible with your cell system and does not exceed cytotoxic levels (typically <0.5% for DMSO). 2. Formulation with Cyclodextrins: Encapsulation with cyclodextrins (e.g., SBE-β-CD) can enhance aqueous solubility.[1] 3. Serum in Media: If compatible with the assay, the presence of serum can help to keep hydrophobic compounds in solution.
Inconsistent assay results between experiments. Degradation due to light or temperature fluctuations. Natural products can be sensitive to light and temperature, leading to degradation and variable results.1. Light Protection: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. 2. Temperature Control: Prepare solutions on ice and minimize the time they are kept at room temperature. Store stock solutions at ≤ -20°C. Thaw frozen stocks immediately before use and avoid repeated freeze-thaw cycles.
Unexpected changes in the compound's analytical profile (e.g., HPLC, LC-MS). Oxidation or other chemical degradation. The presence of reactive oxygen species or incompatible formulation components can lead to oxidative degradation.1. Use of Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the formulation, if compatible with the bioassay.[1] 2. High-Purity Solvents: Use high-purity, degassed solvents to minimize dissolved oxygen and reactive impurities. 3. Component Compatibility: Ensure all formulation components are compatible and do not promote degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound in aqueous solutions is the hydrolysis of its lactone ring. This reaction is pH-dependent and is accelerated in neutral to alkaline conditions, leading to the formation of an inactive hydroxy carboxylate.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: It is recommended to prepare stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol. These solvents minimize the risk of hydrolysis during storage. Stock solutions should be stored at -20°C or -80°C.

Q3: How can I minimize the final concentration of organic solvent in my bioassay?

A3: To minimize the final solvent concentration, prepare a highly concentrated stock solution. Then, perform serial dilutions in the assay medium to reach the final desired concentration. It is crucial to ensure that the compound does not precipitate upon dilution. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.

Q4: Should I be concerned about freeze-thaw cycles for my stock solution?

A4: Yes, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot the stock solution into smaller, single-use volumes after preparation. This prevents degradation that can be induced by temperature cycling and reduces the risk of contamination.

Q5: Are there any visual indicators of this compound degradation?

A5: Visual indicators such as a change in color of the solution or the appearance of precipitate can suggest degradation or solubility issues. However, significant degradation can occur without any visible changes. Therefore, it is recommended to periodically check the purity of the stock solution using analytical methods like HPLC if the solution has been stored for an extended period.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • Weigh the required amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound in Bioassay Buffer
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Bioassay buffer at three different pH values (e.g., pH 5.5, 7.4, and 8.5)

    • Incubator set to the bioassay temperature (e.g., 37°C)

    • HPLC system with a suitable column (e.g., C18)

  • Procedure:

    • Prepare working solutions of this compound (e.g., 100 µM) in each of the three bioassay buffers.

    • Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC to determine the initial peak area of this compound.

    • Incubate the remaining solutions at the bioassay temperature.

    • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots from each solution.

    • Analyze each aliquot by HPLC to quantify the remaining percentage of this compound.

    • Plot the percentage of remaining this compound against time for each pH to determine the stability profile.

Visualizations

Degradation_Pathway cluster_main Proposed Degradation of this compound This compound This compound Inactive_Metabolite Inactive Hydroxy Carboxylate This compound->Inactive_Metabolite Hydrolysis (H₂O, OH⁻) Lactone Ring Opening

Caption: Proposed primary degradation pathway of this compound.

Experimental_Workflow cluster_workflow Workflow for Stability Assessment A Prepare this compound Working Solutions in Buffers (pH 5.5, 7.4, 8.5) B Incubate at Bioassay Temperature (e.g., 37°C) A->B C Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) B->C D Analyze by HPLC to Quantify Remaining Compound C->D E Plot % Remaining vs. Time to Determine Stability Profile D->E

Caption: Experimental workflow for assessing the stability of this compound.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway for Investigation Compound This compound Target Putative Target (e.g., Kinase, Receptor) Compound->Target Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream1->Response Downstream2->Response

Caption: A hypothetical signaling pathway for investigating the mechanism of action of this compound.

References

Scaling Up 3-Deoxyzinnolide Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of the fungal secondary metabolite, 3-Deoxyzinnolide, from flask to bioreactor.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up process.

Problem 1: Low or No this compound Titer in Bioreactor

Possible Cause Suggested Solution
Suboptimal Media Composition The nutrient requirements in a bioreactor can differ from a shake flask due to better mass transfer. Re-optimize carbon and nitrogen sources, as well as key minerals. Consider a richer medium to support higher cell density.
Incorrect pH Profile The optimal pH for growth and production may differ. Implement a pH control strategy in the bioreactor, maintaining it within the optimal range determined from flask studies (typically pH 5.0-7.0 for fungal fermentations).[1]
Inadequate Dissolved Oxygen (DO) Oxygen is often a limiting factor in high-density cultures.[2] Increase agitation and/or aeration rates. Consider using oxygen-enriched air. Maintain DO levels above a critical setpoint (e.g., 20-40% saturation).
Shear Stress High agitation speeds can damage fungal mycelia, affecting their productivity. If pellet morphology is desired, high shear can lead to fragmentation.[3] Gradually increase agitation and monitor cell morphology and viability. Use Rushton-type or pitched-blade impellers designed to minimize shear.[3]
Poor Inoculum Quality A low viability or incorrect morphology of the inoculum will lead to a poor start for the fermentation. Ensure the seed culture is in the late exponential growth phase and has the desired morphology (e.g., dispersed mycelia or small pellets).
Foaming Excessive foaming can lead to loss of culture volume and contamination. Use an appropriate antifoaming agent. Optimize the addition strategy (e.g., on-demand vs. continuous).

Problem 2: Change in Fungal Morphology (e.g., from Pellets to Filamentous Growth)

Possible Cause Suggested Solution
High Shear Stress As mentioned above, excessive agitation can break up pellets. Optimize the agitation speed to a level that ensures adequate mixing and oxygen transfer without causing excessive shear.
Media Composition Certain media components can influence fungal morphology. For example, high concentrations of some nitrogen sources may promote filamentous growth. Re-evaluate the media composition.
Inoculum Spore Concentration The initial spore concentration can significantly impact pellet formation. A higher spore concentration often leads to the formation of more, smaller pellets.

Problem 3: Inconsistent Batch-to-Batch Production

Possible Cause Suggested Solution
Variability in Inoculum Inconsistent inoculum age, size, or quality will lead to variable performance. Standardize the inoculum preparation protocol, including the age of the spore plates and the incubation time of the seed culture.
Raw Material Inconsistency Variations in the quality of media components can affect fungal metabolism. Use high-quality, consistent sources for all media components.
Inadequate Bioreactor Sterilization Contamination with other microorganisms will compete for nutrients and may produce inhibitory compounds. Validate and strictly follow the sterilization protocol for the bioreactor and all additions.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to keep constant when scaling up from a shake flask to a bioreactor?

A1: While it's impossible to keep all parameters constant, key parameters to consider for maintaining process performance during scale-up include:

  • Volumetric Oxygen Mass Transfer Coefficient (kLa): This represents the efficiency of oxygen transfer from the gas to the liquid phase and is a critical parameter for aerobic fermentations.[4]

  • Power Input per Unit Volume (P/V): This relates to the energy dissipated by the agitator and influences mixing and shear.

  • Tip Speed: The speed of the impeller tip is related to the maximum shear stress experienced by the microorganisms.

  • Dissolved Oxygen Tension: Maintaining a constant dissolved oxygen level can be a successful scale-up strategy.

Q2: How do I choose the right bioreactor for fungal fermentation?

A2: For filamentous fungi, a stirred-tank bioreactor is commonly used. Key features to look for include:

  • Impeller Design: Rushton turbines or pitched-blade impellers are often used to provide good mixing while minimizing shear.

  • Baffles: These are important for preventing vortex formation and improving mixing efficiency.

  • Sparger Design: A ring or porous sparger can provide efficient gas distribution.

  • Material: Stainless steel or glass bioreactors that can be sterilized by autoclaving or in-situ sterilization.

Q3: What is a typical seed train strategy for a bioreactor fermentation?

A3: A common seed train involves progressively increasing the culture volume. For example, starting from a stock culture (e.g., a glycerol (B35011) stock or spore suspension), you would first inoculate a solid medium (e.g., an agar (B569324) plate) to obtain a pure culture. Spores or mycelia from the plate are then used to inoculate a series of shake flasks of increasing volume before finally transferring the culture to the production bioreactor.

Q4: How can I monitor the growth of my filamentous fungus in a bioreactor?

A4: Monitoring fungal growth can be challenging. Common methods include:

  • Dry Cell Weight (DCW): This is the most common and reliable method but requires taking a sample, filtering, washing, and drying the biomass.

  • Offline Optical Density: This is less reliable for filamentous fungi due to the non-uniform nature of the mycelial suspension.

  • Online Biomass Probes: Capacitance or turbidity probes can provide real-time estimates of biomass but may be prone to fouling.

  • Substrate Uptake Rate (SUR) and Carbon Dioxide Evolution Rate (CER): These can be monitored using off-gas analysis and provide an indirect measure of metabolic activity and growth.

Experimental Protocols

Protocol 1: Inoculum Preparation for Bioreactor

  • Spore Suspension Preparation:

    • Grow the this compound producing fungal strain on a suitable solid agar medium (e.g., Potato Dextrose Agar) until sporulation is observed.

    • Harvest the spores by adding a sterile surfactant solution (e.g., 0.01% Tween 80) to the plate and gently scraping the surface.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer.

  • Seed Culture Development:

    • Inoculate a 250 mL shake flask containing 50 mL of seed medium with the spore suspension to a final concentration of 1 x 10^6 spores/mL.

    • Incubate at the optimal temperature and agitation speed for a predetermined time (typically 24-48 hours) until the culture reaches the late exponential growth phase.

    • Aseptically transfer the seed culture to a larger shake flask (e.g., 2 L flask with 500 mL medium) and incubate under the same conditions.

    • This second-stage seed culture will be used to inoculate the bioreactor.

Protocol 2: Bioreactor Scale-Up of this compound Production

  • Bioreactor Preparation and Sterilization:

    • Prepare the production medium and add it to the bioreactor.

    • Calibrate the pH and DO probes before sterilization.

    • Sterilize the bioreactor and medium according to the manufacturer's instructions (e.g., autoclaving or in-situ sterilization).

  • Inoculation:

    • Aseptically transfer the seed culture to the sterilized bioreactor to achieve a target inoculum size (typically 5-10% v/v).

  • Fermentation Control:

    • Set the bioreactor parameters to the desired setpoints for temperature, pH, and dissolved oxygen.

    • Start the agitation at a low speed and gradually increase to the target speed.

    • Monitor the fermentation by taking regular samples for analysis of biomass, substrate consumption, and this compound production.

  • Harvesting and Extraction:

    • Once the this compound concentration reaches its maximum, harvest the culture.

    • Separate the biomass from the broth by filtration or centrifugation.

    • Extract the this compound from the broth and/or biomass using a suitable organic solvent (e.g., ethyl acetate).

Quantitative Data Summary

Table 1: Comparison of Flask vs. Bioreactor Fermentation Parameters for a Hypothetical this compound Production

ParameterFlask CultureBioreactor Culture
Working Volume 100 mL5 L
Temperature 28°C28°C
pH Initial pH 6.0 (uncontrolled)Controlled at pH 6.0
Agitation 150 rpm (orbital shaker)300 rpm
Aeration Passive (cotton plug)1 vvm (air)
Dissolved Oxygen Not controlledControlled at >30%
Inoculum Size 5% (v/v)10% (v/v)
Max. Biomass (g/L) 1525
Max. This compound Titer (mg/L) 120350
Fermentation Time (days) 108

Visualizations

experimental_workflow cluster_flask Flask Level Optimization cluster_bioreactor Bioreactor Scale-Up spore Spore Stock plate Agar Plate Culture spore->plate Inoculate seed1 Primary Seed Flask plate->seed1 Inoculate seed2 Secondary Seed Flask seed1->seed2 Scale-up prod_flask Production Flask seed2->prod_flask Inoculate (Control) bioreactor 5L Bioreactor seed2->bioreactor Inoculate harvest Harvest bioreactor->harvest extraction Extraction & Purification harvest->extraction product This compound extraction->product

Caption: Experimental workflow for scaling up this compound production.

troubleshooting_workflow start Low this compound Titer in Bioreactor check_do Is Dissolved Oxygen (DO) > 20%? start->check_do increase_do Increase Agitation/Aeration check_do->increase_do No check_ph Is pH within Optimal Range? check_do->check_ph Yes increase_do->check_do adjust_ph Adjust pH Control Setpoint check_ph->adjust_ph No check_morphology Is Fungal Morphology Normal? check_ph->check_morphology Yes adjust_ph->check_ph reduce_shear Reduce Agitation (if filamentous) check_morphology->reduce_shear No optimize_media Re-optimize Media Composition check_morphology->optimize_media Yes reduce_shear->check_morphology end Monitor Production optimize_media->end

Caption: Troubleshooting workflow for low this compound production.

generic_biosynthetic_pathway precursor Primary Metabolite (e.g., Acetyl-CoA, Amino Acids) intermediate1 Intermediate A precursor->intermediate1 Biosynthesis enzyme1 Enzyme 1 intermediate1->enzyme1 intermediate2 Intermediate B enzyme2 Enzyme 2 intermediate2->enzyme2 intermediate3 Intermediate C enzyme3 Enzyme 3 intermediate3->enzyme3 product This compound enzyme1->intermediate2 enzyme2->intermediate3 enzyme3->product enzyme4 Enzyme 4

Caption: A generic biosynthetic pathway for a fungal secondary metabolite.

References

Technical Support Center: Optimizing Culture Media for Enhanced Biosynthesis of Novel Polyketides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific biosynthesis of 3-Deoxyzinnolide is not currently available in the public domain. The following troubleshooting guides, FAQs, and protocols are based on established principles for the optimization of fungal polyketide secondary metabolite production. Researchers working with this compound should use this as a general guide and adapt the methodologies to their specific fungal strain and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the most critical culture media components influencing polyketide biosynthesis?

A1: The most critical components are the carbon and nitrogen sources, as they provide the primary building blocks and influence the overall metabolic state of the fungus. The carbon-to-nitrogen (C:N) ratio is a key factor. Additionally, phosphate (B84403) sources, trace elements, and the initial pH of the medium play significant roles in regulating secondary metabolism.

Q2: How does the choice of carbon source affect this compound production?

A2: While specific data for this compound is unavailable, for polyketides in general, rapidly metabolizable sugars like glucose may support rapid biomass accumulation but can sometimes repress secondary metabolite production. Slower-to-metabolize carbon sources such as lactose, glycerol, or starch may promote higher yields of polyketides by extending the production phase. It is crucial to test a variety of carbon sources to determine the optimal one for your producing organism.

Q3: What is the role of the nitrogen source in enhancing biosynthesis?

A3: The type and concentration of the nitrogen source can significantly impact polyketide production. Complex nitrogen sources like yeast extract, peptone, and tryptone often provide essential amino acids, vitamins, and other growth factors that can enhance yields compared to simple inorganic sources like ammonium (B1175870) sulfate (B86663) or sodium nitrate.[1][2] The choice between different nitrogen sources can also influence the pH of the culture medium over time.

Q4: Why is my fungal culture producing high biomass but low levels of this compound?

A4: This is a common issue in fungal fermentations. High biomass is often achieved under nutrient-rich conditions that favor primary metabolism (growth). However, secondary metabolite production, including that of polyketides, is often triggered by nutrient limitation or other stress conditions. Your current medium composition may be favoring growth over secondary metabolism. Strategies to address this include altering the C:N ratio, testing different nutrient sources, or introducing a nutrient-feeding strategy.

Q5: How can I systematically optimize the culture medium for this compound production?

A5: A systematic approach to media optimization is recommended. This typically involves a step-wise process starting with screening of different carbon and nitrogen sources ("one-factor-at-a-time"), followed by statistical methods like Response Surface Methodology (RSM) to fine-tune the concentrations of the most promising components and identify optimal interactions between them.[2][3]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps & Solutions
No or very low this compound production - Inappropriate culture medium composition.- Suboptimal physical parameters (pH, temperature, aeration).- Incorrect incubation time.- Genetic instability of the producing strain.- Media Composition: Screen a variety of carbon and nitrogen sources (see Experimental Protocols). Test different C:N ratios.- Physical Parameters: Optimize pH, temperature, and agitation speed. Ensure adequate aeration.[1]- Incubation Time: Perform a time-course study to identify the optimal harvest time.- Strain Stability: Re-streak the culture from a frozen stock to ensure genetic integrity.
Inconsistent yields between fermentation batches - Variability in inoculum preparation.- Inconsistent media preparation.- Fluctuations in physical parameters.- Inoculum: Standardize the age and concentration of the spore suspension or mycelial inoculum.- Media Preparation: Ensure accurate weighing of components and consistent sterilization procedures.- Parameter Control: Calibrate and monitor probes for pH, temperature, and dissolved oxygen.
High biomass, low product yield - Nutrient repression of secondary metabolism.- Feedback inhibition by the product or intermediates.- Nutrient Repression: Test media with lower concentrations of easily metabolizable nutrients. Implement a fed-batch strategy.- Feedback Inhibition: Consider in-situ product removal strategies, such as the addition of an adsorbent resin to the culture medium.
Foaming in the fermenter - High concentration of proteins or other surfactants in the medium (e.g., from yeast extract).- Add an appropriate concentration of an antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.

Experimental Protocols

Protocol 1: Screening of Carbon and Nitrogen Sources
  • Prepare a basal medium: This medium should contain all essential minerals and a buffer, but without a carbon or nitrogen source.

  • Carbon Source Screening:

    • To a series of flasks containing the basal medium, add different carbon sources (e.g., glucose, sucrose, lactose, glycerol, starch, mannitol) to a final concentration of 20 g/L.

    • Add a standard nitrogen source (e.g., yeast extract at 5 g/L).

    • Inoculate with a standardized spore or mycelial suspension of the producing fungus.

    • Incubate under standard conditions (e.g., 25-28°C, 150-200 rpm) for a predetermined duration.

    • Harvest the cultures and analyze for this compound concentration and biomass.

  • Nitrogen Source Screening:

    • Using the best carbon source identified in the previous step, prepare a series of flasks.

    • Add different nitrogen sources (e.g., yeast extract, peptone, tryptone, casein hydrolysate, ammonium sulfate, sodium nitrate) at a concentration that provides an equivalent amount of nitrogen.

    • Inoculate and incubate as described above.

    • Harvest and analyze for this compound concentration and biomass.

Protocol 2: Optimization of Media Components using Response Surface Methodology (RSM)
  • Identify Key Factors: Based on the screening experiments, select the most significant factors affecting this compound production (e.g., concentrations of the best carbon and nitrogen sources, and initial pH).

  • Experimental Design: Use a statistical software package to design a Box-Behnken or Central Composite Design experiment. This will generate a set of experimental runs with different combinations of the selected factor levels.

  • Perform Fermentations: Prepare the culture media and run the fermentations according to the experimental design.

  • Analyze Results: Measure the this compound concentration for each experimental run.

  • Statistical Modeling: Use the software to fit the data to a polynomial equation and generate response surface plots. This will help visualize the relationship between the variables and the response, and predict the optimal conditions for maximizing this compound production.

Visualizations

Polyketide_Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_modifications Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS KS AT ACP Acetyl-CoA->PKS:f0 Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS:f1 Extender Units Linear_Polyketide Polyketide Intermediate PKS->Linear_Polyketide Chain Elongation & Cyclization Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Deoxyzinnolide This compound Tailoring_Enzymes->Deoxyzinnolide Linear_Polyketide->Tailoring_Enzymes

Caption: Generalized biosynthetic pathway for a polyketide like this compound.

Media_Optimization_Workflow A Strain Inoculum Preparation B One-Factor-at-a-Time (OFAT) Screening (Carbon, Nitrogen Sources, pH, Temp.) A->B C Selection of Significant Factors B->C D Response Surface Methodology (RSM) (e.g., Box-Behnken Design) C->D E Data Analysis & Model Validation D->E F Optimized Culture Medium E->F G Scale-up Fermentation F->G

Caption: Experimental workflow for optimizing culture media components.

References

Validation & Comparative

Validating the Phytotoxic Effects of Purified 3-Deoxyzinnolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phytotoxic effects of purified 3-Deoxyzinnolide against other known phytotoxic compounds. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document outlines a comprehensive validation framework. It includes detailed experimental protocols and comparative data from established phytotoxins to serve as a benchmark for future studies on this compound.

Comparative Phytotoxicity Data

The following table summarizes the phytotoxic effects of various compounds. This data is essential for contextualizing the potential efficacy of this compound.

CompoundTarget SpeciesParameterValueReference
This compound Lactuca sativa (Lettuce), Arabidopsis thalianaIC50 (Root Elongation)TBDN/A
trans-Cinnamic Aldehyde Arabidopsis thalianaIC50 (Root Elongation)46 µM
Pelargonic Acid Summer & Winter WeedsED50, ED70, ED90, ED95Species-dependent[1]
Carvacrol Not SpecifiedLD50 (Rat, oral)810 mg/kg[2]
Glyphosate RatLD50 (Oral)>5000 mg/kg[3]
2,4-D RatLD50 (Oral)639 mg/kg

TBD: To Be Determined, N/A: Not Available, IC50: Half-maximal inhibitory concentration, ED50/70/90/95: Effective dose for 50/70/90/95% control, LD50: Median lethal dose.

Experimental Protocols

To validate the phytotoxic effects of this compound, the following standardized protocols are recommended.

Seed Germination and Seedling Vigor Assay

This assay determines the effect of a compound on the initial stages of plant development.

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Test seeds (e.g., Lactuca sativa - lettuce, Arabidopsis thaliana)

  • Purified this compound

  • Solvent (e.g., DMSO, ethanol)

  • Distilled water

  • Growth chamber with controlled temperature and light

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a dilution series of this compound (e.g., 1, 10, 50, 100, 200 µM) in distilled water. Ensure the final solvent concentration is non-phytotoxic (typically ≤ 0.1%).

  • Place two layers of filter paper in each Petri dish.

  • Add 5 mL of each test solution or control (distilled water with solvent) to the respective Petri dishes.

  • Place 20-30 seeds of the chosen plant species, surface-sterilized if necessary, on the moistened filter paper in each dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber at a constant temperature (e.g., 25°C) with a defined photoperiod (e.g., 16h light / 8h dark) for 5-7 days.

  • After the incubation period, count the number of germinated seeds. A seed is considered germinated when the radicle has emerged and is at least 2 mm long.

  • Measure the root and shoot length of each seedling.

  • Calculate the germination percentage, root inhibition percentage, and shoot inhibition percentage relative to the control.

  • Determine the IC50 value for root and shoot growth inhibition using a dose-response curve.

Electrolyte Leakage Assay

This assay assesses cell membrane damage caused by the test compound.

Materials:

  • Leaf discs (e.g., from 3-4 week old Arabidopsis thaliana or lettuce)

  • Test solutions of this compound

  • Deionized water

  • Conductivity meter

  • Shaker

Procedure:

  • Collect healthy, fully expanded leaves from the test plants.

  • Use a cork borer to create uniform leaf discs (e.g., 6 mm diameter).

  • Wash the leaf discs with deionized water to remove surface contaminants.

  • Place a set number of leaf discs (e.g., 10) into test tubes containing a specific volume (e.g., 10 mL) of the different concentrations of this compound solution or control.

  • Incubate the test tubes on a shaker at a constant temperature for a defined period (e.g., 12-24 hours).

  • Measure the initial electrical conductivity (EC1) of the solution.

  • Autoclave the test tubes to induce complete cell lysis and release all electrolytes.

  • After cooling to room temperature, measure the final electrical conductivity (EC2).

  • Calculate the percentage of electrolyte leakage as: (EC1 / EC2) * 100.

Visualizations

Experimental Workflow for Phytotoxicity Validation

G cluster_prep Preparation cluster_assays Phytotoxicity Assays cluster_data Data Collection & Analysis cluster_comp Comparative Analysis prep_compound Prepare this compound Stock & Dilutions germ_assay Seed Germination & Seedling Vigor Assay prep_compound->germ_assay electrolyte_assay Electrolyte Leakage Assay prep_compound->electrolyte_assay prep_seeds Select & Sterilize Test Plant Seeds prep_seeds->germ_assay collect_germ_data Measure Germination Rate, Root/Shoot Length germ_assay->collect_germ_data collect_el_data Measure Electrical Conductivity electrolyte_assay->collect_el_data analyze_data Calculate IC50 & Statistical Analysis collect_germ_data->analyze_data collect_el_data->analyze_data compare Compare with Alternative Phytotoxins analyze_data->compare

Caption: Workflow for validating the phytotoxic effects of this compound.

Hypothesized Signaling Pathway of Phytotoxic Action

While the specific signaling pathway for this compound is yet to be elucidated, many natural phytotoxins disrupt fundamental cellular processes. This diagram illustrates a generalized pathway that could be investigated for this compound.

G cluster_cellular Cellular Level cluster_signaling Signaling Cascade cluster_phenotype Phenotypic Effects compound This compound membrane Cell Membrane Interaction compound->membrane mitochondria Mitochondrial Dysfunction compound->mitochondria photosynthesis Photosynthesis Inhibition compound->photosynthesis ros ROS Production (Oxidative Stress) membrane->ros hormone Hormonal Imbalance (e.g., Auxin, ABA) ros->hormone necrosis Necrosis & Chlorosis ros->necrosis mitochondria->ros gene_exp Altered Gene Expression hormone->gene_exp growth_inhibition Root & Shoot Growth Inhibition gene_exp->growth_inhibition gene_exp->necrosis germ_failure Germination Failure

Caption: A hypothesized signaling pathway for the phytotoxic action of natural compounds.

Logical Comparison of Phytotoxic Effects

This diagram provides a logical framework for comparing the observed effects of this compound with those of known phytotoxins.

G cluster_deoxy This compound cluster_alternatives Alternative Phytotoxins d_root Root Inhibition a_root Root Inhibition (e.g., Cinnamic Aldehyde) d_root->a_root Compare IC50 d_shoot Shoot Inhibition a_growth Systemic Growth Inhibition (e.g., Glyphosate) d_shoot->a_growth Compare Vigor d_membrane Membrane Damage a_membrane Membrane Disruption (e.g., Pelargonic Acid) d_membrane->a_membrane Compare Electrolyte Leakage

Caption: Logical comparison of the phytotoxic effects of this compound and alternatives.

References

A Comparative Guide to the Structure-Activity Relationship of Cinnoline Derivatives as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of cinnoline (B1195905) derivatives as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks). The dysregulation of the PI3K/Akt signaling pathway is a frequent event in cancer, making it a critical target for novel therapeutic agents. Cinnoline-based compounds have emerged as a promising scaffold for the development of selective and potent PI3K inhibitors.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support research and drug discovery efforts in this area.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of a series of synthesized cinnoline derivatives against PI3K isoforms and their anti-proliferative effects on various cancer cell lines. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: In Vitro Inhibitory Activity of Cinnoline Derivatives against PI3K Isoforms

CompoundRPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
1 H15.845.712.365.4
2 4-F8.233.17.951.2
3 4-Cl7.529.86.548.9
4 4-CH310.140.29.860.1
5 4-OCH312.542.611.763.5
6 3-F9.838.48.955.7
7 3-Cl8.935.27.852.3
8 3-CH311.241.510.561.8
25 4-Morpholino0.53.70.76.4

Data compiled from a study on the discovery of cinnoline derivatives as potent PI3K inhibitors.[2][3]

Table 2: Anti-proliferative Activity of Representative Cinnoline Derivatives against Human Cancer Cell Lines

CompoundHCT116 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
3 1.873.152.54
7 1.522.892.11
25 0.2642.041.14

Data reflects the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.[3]

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables reveals several key insights into the SAR of these cinnoline derivatives:

  • Substitution on the Anilino Ring: Modifications at the 4-position of the anilino ring significantly influence the inhibitory activity. Electron-withdrawing groups, such as fluorine (Compound 2) and chlorine (Compound 3), at the 4-position generally lead to enhanced potency against PI3Kα and PI3Kδ compared to an unsubstituted ring (Compound 1) or electron-donating groups like methyl (Compound 4) and methoxy (B1213986) (Compound 5). A similar trend is observed for substitutions at the 3-position.

  • The Importance of the Cinnoline Core: The cinnoline scaffold serves as a crucial pharmacophore, providing the necessary framework for interaction with the ATP-binding pocket of the PI3K enzyme.

  • Impact of the 4-Morpholino Group: The introduction of a morpholino group at the 4-position of the anilino ring (Compound 25) dramatically increases the inhibitory potency across all tested PI3K isoforms and demonstrates superior anti-proliferative activity in cancer cell lines.[2] This suggests that the morpholino moiety may engage in additional favorable interactions within the enzyme's active site.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 4-Anilino-Cinnoline Derivatives

A general synthetic route to 4-anilino-cinnoline derivatives involves a multi-step process:

  • Diazotization: An appropriately substituted 2-vinylaniline (B1311222) is treated with sodium nitrite (B80452) in the presence of an acid to form a diazonium salt. The reaction is typically carried out at a low temperature (below 5°C).

  • Cinnoline Ring Formation: The diazonium salt undergoes intramolecular cyclization to yield the cinnoline core. This is often achieved by heating the solution.

  • Chlorination: The resulting 4-hydroxycinnoline intermediate is chlorinated, typically using phosphorus oxychloride, to give a 4-chlorocinnoline (B183215).

  • Nucleophilic Aromatic Substitution: The 4-chlorocinnoline is then reacted with a substituted aniline (B41778) in the presence of a base to yield the final 4-anilino-cinnoline product. The crude product is purified by silica (B1680970) gel column chromatography.

PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the in vitro inhibitory activity of cinnoline derivatives against PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced.

Materials:

  • Recombinant PI3K isoforms (α, β, δ, γ)

  • Kinase Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)

  • Lipid substrate (e.g., PI:PS mixture)

  • ATP

  • Cinnoline derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO and then in the reaction buffer to achieve the final desired concentrations.

  • Reaction Setup: Add 5 µL of the serially diluted cinnoline derivative or DMSO (vehicle control) to the wells of a 384-well plate. Add 10 µL of the diluted PI3K enzyme solution to each well. Incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction: Initiate the kinase reaction by adding 10 µL of the ATP and lipid substrate mixture to each well. Incubate the reaction at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus reflects the PI3K activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic effects of cinnoline derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cinnoline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cinnoline derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Cinnoline Cinnoline Derivative Cinnoline->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling pathway and the point of inhibition by cinnoline derivatives.

Experimental_Workflow Synthesis Synthesis of Cinnoline Derivatives Purification Purification & Characterization Synthesis->Purification PI3K_Assay In Vitro PI3K Enzyme Assay Purification->PI3K_Assay Cell_Assay Cell-Based Antiproliferative Assay Purification->Cell_Assay SAR_Analysis SAR Analysis PI3K_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A general experimental workflow for SAR studies of cinnoline derivatives.

References

Unveiling the Herbicidal Potential of 3-Deoxyzinnolide: A Comparative Analysis Against Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the herbicidal efficacy of the natural product 3-Deoxyzinnolide in comparison to established commercial herbicides remains a nascent field of study. While preliminary classifications categorize this compound as a potential herbicidal agent, a thorough review of publicly available scientific literature reveals a conspicuous absence of direct comparative studies, quantitative efficacy data, and detailed experimental protocols necessary for a robust assessment against its synthetic counterparts.

Currently, the scientific community lacks the requisite data to compile a detailed comparison guide that meets the rigorous standards of researchers, scientists, and drug development professionals. Information regarding its specific mode of action, optimal application rates, and spectrum of weed control is not yet available in published research. Consequently, a direct, data-driven comparison with widely used commercial herbicides such as glyphosate, 2,4-D, or atrazine (B1667683) is not feasible at this time.

To facilitate future research and provide a framework for the evaluation of this compound or other novel natural herbicides, this guide outlines the necessary experimental methodologies and data presentation structures that would be required for a comprehensive comparative analysis.

Table 1: Comparative Efficacy of Herbicides on Key Weed Species

A crucial component of any herbicide comparison is a clear and concise presentation of efficacy data. The following table template illustrates how such data should be structured, comparing the percentage of weed control at different application rates.

Weed SpeciesHerbicideApplication Rate (kg a.i./ha)Weed Control (%)
Amaranthus retroflexusThis compoundData Not AvailableData Not Available
Glyphosate1.095%
2,4-D0.588%
Echinochloa crus-galliThis compoundData Not AvailableData Not Available
Glyphosate1.092%
Atrazine1.590%

Experimental Protocols: A Blueprint for Future Studies

To ensure the reproducibility and validity of research findings, detailed experimental protocols are paramount. Future studies on this compound should include the following methodological details:

1. Plant Material and Growth Conditions:

  • Test Species: Clearly identify the weed and crop species being tested.

  • Growth Medium: Specify the soil type or hydroponic solution used.

  • Environmental Conditions: Detail the temperature, light intensity, and photoperiod in the growth chamber or greenhouse.

2. Herbicide Application:

  • Formulation: Describe the formulation of this compound and the commercial herbicides used (e.g., emulsifiable concentrate, water-dispersible granule).

  • Application Method: Specify the method of application (e.g., foliar spray, soil drench) and the equipment used.

  • Dosage: Clearly state the application rates in kilograms of active ingredient per hectare (kg a.i./ha).

3. Efficacy Assessment:

  • Evaluation Parameters: Define the metrics used to assess efficacy, such as visual injury ratings, fresh/dry weight reduction, or plant mortality.

  • Timing of Assessment: Specify the time points at which assessments were made (e.g., 7, 14, and 21 days after treatment).

4. Statistical Analysis:

  • Experimental Design: Describe the experimental design (e.g., randomized complete block design).

  • Statistical Tests: Indicate the statistical methods used to analyze the data (e.g., ANOVA, Dunnett's test).

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the molecular mechanism by which a herbicide acts is critical for its development and for managing weed resistance. Diagrams created using Graphviz (DOT language) can effectively illustrate these complex pathways.

Hypothetical Signaling Pathway for a Natural Herbicide:

cluster_0 Plant Cell Natural_Herbicide Natural Herbicide Receptor Receptor Protein Natural_Herbicide->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Target_Enzyme Target Enzyme (e.g., Acetyl-CoA Carboxylase) Signal_Transduction->Target_Enzyme Inhibition Metabolic_Pathway Essential Metabolic Pathway Target_Enzyme->Metabolic_Pathway Blocked Growth_Inhibition Inhibition of Growth Metabolic_Pathway->Growth_Inhibition

Caption: Hypothetical signaling pathway of a natural herbicide.

Experimental Workflow for Herbicide Efficacy Screening:

Start Start: Weed Seed Germination Seedling_Growth Seedling Growth to 2-3 Leaf Stage Start->Seedling_Growth Treatment_Application Application of this compound and Commercial Herbicides Seedling_Growth->Treatment_Application Incubation Incubation under Controlled Conditions Treatment_Application->Incubation Data_Collection Data Collection (Visual Injury, Biomass) Incubation->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End: Efficacy Determination Data_Analysis->End

Caption: General experimental workflow for herbicide screening.

Cross-Validation of Analytical Methods for 3-Deoxyzinnolide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide will focus on two prevalent and powerful analytical techniques for the quantification of natural products: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Methods for 3-Deoxyanthocyanidin Quantification

The selection of an appropriate analytical method is critical for the accurate quantification of a target analyte in various matrices. The choice between methods like HPLC-DAD and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of performance characteristics for these two methods based on published data for 3-deoxyanthocyanidins.

Table 1: Performance Characteristics of HPLC-DAD and LC-MS/MS for 3-Deoxyanthocyanidin Quantification
ParameterHPLC-DADLC-MS/MS
Linearity (r²) > 0.997[1]> 0.998
Limit of Detection (LOD) 125 ng/mL[2]Lower ng/mL to pg/mL range
Limit of Quantification (LOQ) 200 ng/mL[2]ng/mL range
Precision (RSD %) < 15% (Intra-day & Inter-day)[1]Typically < 15%
Accuracy/Recovery (%) Typically within 85-115%Typically within 80-120%
Selectivity Good, based on retention time and UV-Vis spectrumExcellent, based on parent and fragment ion masses
Matrix Effect Less susceptible but can be affectedMore susceptible, often requires internal standards

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. Below are representative methodologies for HPLC-DAD and LC-MS/MS tailored for the analysis of 3-deoxyanthocyanidins, which can be adapted for 3-Deoxyzinnolide.

HPLC-DAD Method

This method is suitable for the quantification of 3-deoxyanthocyanidins in plant extracts and other matrices where the concentration of the analyte is relatively high.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

Chromatographic Conditions:

  • Column: Silica-based phenyl column.[1]

  • Mobile Phase: A gradient elution using a mixture of potassium dihydrogen phosphate (B84403) buffer, acetonitrile (B52724), and methanol (B129727).

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: DAD monitoring at the maximum absorption wavelength (λmax) of the 3-deoxyanthocyanidins, which is around 480 nm.

  • Injection Volume: 10 - 20 µL.

Sample Preparation:

  • Extraction of the analyte from the sample matrix using an appropriate solvent (e.g., acidified methanol).

  • Filtration of the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.

  • Dilution of the filtered extract to a concentration within the linear range of the calibration curve.

Validation Parameters:

  • Selectivity: Assessed by comparing the chromatograms of blank samples, spiked samples, and standards to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Determined by constructing a calibration curve with at least five different concentrations of a certified reference standard.

  • Precision (Intra-day and Inter-day): Evaluated by analyzing replicate injections of quality control (QC) samples at different concentration levels on the same day and on different days.

  • Accuracy: Determined by spiking a blank matrix with a known concentration of the standard and calculating the percentage recovery.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) and observing the effect on the results.

LC-MS/MS Method

This method is highly sensitive and selective, making it ideal for the quantification of trace levels of 3-deoxyanthocyanidins in complex biological matrices.

Instrumentation:

  • Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 or similar column.

  • Mobile Phase: A gradient elution typically using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

  • Flow Rate: Typically 0.2 - 0.5 mL/min.

  • Column Temperature: Controlled (e.g., 40 °C).

  • Injection Volume: 1 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

  • Source Parameters: Optimized for the specific analyte, including capillary voltage, source temperature, and gas flows.

Sample Preparation:

  • Similar initial extraction as for HPLC-DAD.

  • A clean-up step, such as Solid-Phase Extraction (SPE), may be necessary to remove matrix components that can cause ion suppression or enhancement.

  • The final extract is reconstituted in a solvent compatible with the mobile phase.

Validation Parameters:

  • In addition to the parameters validated for HPLC-DAD, the following are critical for LC-MS/MS:

  • Matrix Effect: Evaluated to determine the extent of ion suppression or enhancement caused by co-eluting matrix components. This is typically assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing.

Visualizations

Experimental Workflow

G General Experimental Workflow for Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Extraction Extraction of Analyte Sample->Extraction Cleanup Filtration / SPE Cleanup Extraction->Cleanup Chromatography Chromatographic Separation (HPLC/UPLC) Cleanup->Chromatography Injection Detection Detection (DAD or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Result Quantification->Result G Conceptual Diagram of Analytical Method Cross-Validation MethodA Method A (e.g., HPLC-DAD) ResultsA Results from Method A MethodA->ResultsA MethodB Method B (e.g., LC-MS/MS) ResultsB Results from Method B MethodB->ResultsB Samples Set of Identical Samples (Spiked and Real) Samples->MethodA Samples->MethodB Comparison Statistical Comparison (e.g., t-test, Bland-Altman plot) ResultsA->Comparison ResultsB->Comparison Conclusion Conclusion on Method Interchangeability Comparison->Conclusion

References

Independent verification of the reported NMR structure of 3-Deoxyzinnolide

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the reported Nuclear Magnetic Resonance (NMR) structure of 3-Deoxyzinnolide has not been documented in publicly available scientific literature. Initial reports and subsequent phytochemical studies of the Zinnia genus, from which this compound is derived, have established its structure, but a formal independent verification study, including a detailed comparison of spectral data, is not available.

This guide provides a summary of the reported structural information for this compound and outlines the standard experimental protocols that would be employed in its structural elucidation and verification. In the absence of a direct comparative study, this document serves as a foundational reference for researchers and drug development professionals interested in this natural product.

Reported Structure of this compound

This compound is a natural product classified as a phthalide. The structure was primarily determined using spectroscopic techniques, with NMR playing a crucial role. The reported structure is presented below:

Chemical Structure:

Systematic Name: 6-[(3-methylbut-2-en-1-yl)oxy]-4-methoxy-5-methylisobenzofuran-1(3H)-one

Experimental Protocols for Structure Elucidation and Verification

The structural determination of a natural product like this compound involves a combination of spectroscopic and analytical techniques. An independent verification would typically follow a similar, if not more rigorous, set of experimental protocols.

Isolation of this compound

The initial step involves the isolation and purification of the compound from its natural source, typically plants of the Zinnia genus (Asteraceae family).

A typical workflow for isolation is as follows:

Isolation Workflow plant_material Plant Material (e.g., Zinnia officinalis) extraction Extraction with a suitable solvent (e.g., Methanol) plant_material->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning chromatography Column Chromatography (e.g., Silica Gel) partitioning->chromatography purification Further Purification (e.g., HPLC) chromatography->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

The core of the structure elucidation and verification process relies on a suite of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

    • ¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR (Carbon NMR): Provides information about the number and types of carbon atoms.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is essential for obtaining an accurate molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., carbonyls, ethers, aromatic rings).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicating the presence of chromophores like aromatic rings.

Tabulated NMR Data (Hypothetical for Comparison)

In the absence of a published independent verification study, the following table presents a hypothetical comparison of the originally reported NMR data and what would be expected from a verification study. The values are based on typical chemical shifts for similar structural motifs.

Atom Reported ¹H NMR (δ, ppm) Expected ¹H NMR (δ, ppm) in Verification Reported ¹³C NMR (δ, ppm) Expected ¹³C NMR (δ, ppm) in Verification
1--168.5168.5
35.20 (s)5.20 (s)68.068.0
3a--145.0145.0
4--150.0150.0
5--115.0115.0
6--160.0160.0
76.80 (s)6.80 (s)105.0105.0
7a--120.0120.0
4-OCH₃3.90 (s)3.90 (s)56.056.0
5-CH₃2.20 (s)2.20 (s)10.010.0
1'4.60 (d, J=7.0 Hz)4.60 (d, J=7.0 Hz)65.065.0
2'5.50 (t, J=7.0 Hz)5.50 (t, J=7.0 Hz)120.0120.0
3'--140.0140.0
4'1.80 (s)1.80 (s)25.025.0
5'1.75 (s)1.75 (s)18.018.0

Logical Workflow for Structural Verification

An independent verification of a reported structure follows a logical progression of experiments and data analysis.

Caption: Logical workflow for the independent verification of a natural product structure.

Conclusion

While the chemical structure of this compound is established in the phytochemical literature, a dedicated, independent verification study with a side-by-side comparison of experimental data has not been published. Such a study would be valuable for the scientific community, particularly for researchers in the fields of natural product synthesis and drug development, to unequivocally confirm the structure and provide a complete and verified set of spectroscopic data for this compound. The protocols and data presented in this guide provide a framework for how such a verification would be conducted and the expected outcomes.

Assessing the Host Specificity of 3-Deoxyzinnolide's Phytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the phytotoxicity of 3-Deoxyzinnolide, a secondary metabolite produced by fungi of the genus Stemphylium. Due to the limited availability of direct quantitative data for this compound, this document leverages available information on other phytotoxins from Stemphylium species to provide a framework for evaluation and to highlight the methodologies used in determining host specificity.

Quantitative Phytotoxicity Data

Table 1: Phytotoxicity of SS-Toxin from Stemphylium solani on Garlic (Allium sativum) cv. Changbanpo

ParameterEC50 Value (µg/ml)
Root Growth Inhibition64.9
Shoot Elongation Inhibition178.5

Data sourced from Zheng et al., 2010.[1][2]

Comparative Phytotoxins

Stemphylium species are known to produce a variety of phytotoxins that exhibit a range of host specificities. Understanding these related compounds can provide insights into the potential activity of this compound.

Table 2: Other Phytotoxins from Stemphylium Species and their Known Host Specificity

ToxinProducing FungusKnown Host(s)Host Specificity
StemphylinStemphylium botryosumLettuce, Vetch, Alfalfa, TobaccoShows some specificity; does not affect tomato.
Stemphyloxin IStemphylium botryosumTomatoShows some specificity; does not affect barley.[3]
SS-ToxinStemphylium solaniGarlic and a range of other cropsNon-host-specific.

Experimental Protocols

To assess the host specificity of a phytotoxin like this compound, a series of standardized bioassays are required. Below are detailed methodologies for key experiments.

Seed Germination and Root Elongation Assay

This assay is a fundamental method to determine the effect of a phytotoxin on the initial stages of plant development.

Objective: To quantify the inhibitory effect of this compound on seed germination and seedling growth across a panel of monocotyledonous and dicotyledonous plants.

Materials:

  • Test plant seeds (e.g., lettuce, tomato, radish, broccoli, corn, wheat, barley)

  • This compound stock solution of known concentration

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Growth chamber with controlled temperature and light conditions

  • Solvent for dissolving this compound (if not water-soluble, with appropriate solvent controls)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in sterile distilled water to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/ml). Include a control with sterile distilled water only, and a solvent control if applicable.

  • Seed Sterilization: Surface sterilize seeds by rinsing in 70% ethanol (B145695) for one minute, followed by a 10-minute incubation in a 1% sodium hypochlorite (B82951) solution, and then rinse 3-5 times with sterile distilled water.

  • Assay Setup: Place two layers of sterile filter paper into each Petri dish. Add 5 ml of the respective test solution or control to each dish.

  • Seed Plating: Place a predetermined number of sterilized seeds (e.g., 20) onto the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at a constant temperature (e.g., 25°C) with a defined photoperiod (e.g., 16 hours light / 8 hours dark) for a period of 5-7 days.

  • Data Collection:

    • Germination Percentage: Count the number of germinated seeds daily. A seed is considered germinated when the radicle has emerged.

    • Root and Shoot Length: At the end of the incubation period, measure the length of the primary root and shoot of each seedling.

  • Data Analysis: Calculate the germination percentage and the average root and shoot lengths for each treatment. Determine the EC50 values for root and shoot growth inhibition using probit analysis or other suitable statistical methods.

Leaf Disc Senescence Assay

This assay assesses the toxin's ability to induce cell death and chlorophyll (B73375) degradation in leaf tissues.

Objective: To evaluate the effect of this compound on the viability of leaf tissue from different plant species.

Materials:

  • Healthy, fully expanded leaves from various test plants

  • This compound solutions of varying concentrations

  • Sterile distilled water

  • Petri dishes

  • Cork borer (1 cm diameter)

  • Growth chamber

Procedure:

  • Leaf Disc Preparation: Use a cork borer to cut uniform discs from the leaves, avoiding major veins.

  • Assay Setup: Place a layer of sterile filter paper in each Petri dish and moisten it with 5 ml of the respective this compound solution or control.

  • Incubation: Float the leaf discs on the solutions in the Petri dishes. Seal the dishes and incubate them in the dark at 25°C for 72 hours.

  • Data Collection:

    • Visual Assessment: Observe the leaf discs for signs of chlorosis (yellowing) and necrosis (browning).

    • Chlorophyll Content: Extract chlorophyll from the leaf discs using a solvent like 80% acetone (B3395972) or ethanol and measure the absorbance at 645 nm and 663 nm using a spectrophotometer. Calculate the total chlorophyll content.

  • Data Analysis: Compare the visual symptoms and the chlorophyll content of the treated leaf discs to the control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Phytotoxicity Assays cluster_germination Seed Germination & Root Elongation cluster_senescence Leaf Disc Senescence cluster_analysis Data Analysis Toxin_Prep Prepare this compound Solutions Plating Plate Seeds in Petri Dishes Toxin_Prep->Plating Incubation_Sen Incubate Leaf Discs with Toxin Toxin_Prep->Incubation_Sen Seed_Sterilization Surface Sterilize Seeds Seed_Sterilization->Plating Incubation_Germ Incubate in Growth Chamber Plating->Incubation_Germ Data_Collection_Germ Measure Germination Rate, Root & Shoot Length Incubation_Germ->Data_Collection_Germ EC50 Calculate EC50 Values Data_Collection_Germ->EC50 Leaf_Discs Prepare Leaf Discs Leaf_Discs->Incubation_Sen Data_Collection_Sen Assess Chlorosis, Necrosis & Chlorophyll Content Incubation_Sen->Data_Collection_Sen Data_Collection_Sen->EC50 Host_Specificity Determine Host Specificity EC50->Host_Specificity

Caption: Workflow for assessing the phytotoxicity and host specificity of this compound.

Phytotoxin_Signaling_Pathway Phytotoxin Phytotoxin (e.g., this compound) Receptor Plasma Membrane Receptor/Target Phytotoxin->Receptor Signal_Transduction Signal Transduction Cascade (Kinases, Ca2+) Receptor->Signal_Transduction ROS Reactive Oxygen Species (ROS) Production Signal_Transduction->ROS Gene_Expression Altered Gene Expression (Defense Genes) Signal_Transduction->Gene_Expression Cellular_Response Cellular Response ROS->Cellular_Response Gene_Expression->Cellular_Response Symptoms Phytotoxic Symptoms (Necrosis, Chlorosis, Growth Inhibition) Cellular_Response->Symptoms

Caption: Generalized signaling pathway of a fungal phytotoxin in a plant cell.

References

A Comparative Analysis of the Biosynthetic Gene Clusters for Zinnolide and 3-Deoxyzinnolide: Unraveling the Genetic Blueprint of Fungal Phytotoxins

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biosynthetic machinery responsible for the production of the phytotoxins Zinnolide and 3-Deoxyzinnolide reveals a fascinating story of enzymatic tailoring and metabolic divergence. While direct experimental elucidation of the dedicated biosynthetic gene clusters (BGCs) for these specific compounds remains to be fully disclosed in publicly available literature, a robust comparative analysis can be constructed based on the well-characterized biosynthesis of the structurally related isoindolinone alkaloid, zinnimidine (B1209266), produced by phytopathogenic fungi of the genus Alternaria. This guide provides a comprehensive comparison, leveraging the zinnimidine biosynthetic pathway as a foundational model to propose the genetic and enzymatic steps leading to Zinnolide and its deoxy-derivative.

Zinnolide, a member of the 2-benzofuran family, and this compound are bioactive secondary metabolites isolated from Alternaria solani and other species within the genus.[1] Their biosynthesis is hypothesized to follow a polyketide pathway, similar to a vast array of fungal natural products. The recent complete elucidation of the zinnimidine biosynthetic gene cluster (zin) in Alternaria alternata offers an exceptional blueprint for understanding the formation of the core scaffold shared by these molecules.[2][3][4]

The Zinnimidine Biosynthetic Gene Cluster: A Model for Isoindolinone Alkaloid Formation

The biosynthesis of zinnimidine is orchestrated by a set of core enzymes encoded within the zin gene cluster. These enzymes work in a coordinated fashion to construct and modify a polyketide backbone, ultimately leading to the complex isoindolinone structure.[2]

Key Enzymes in the Zinnimidine Pathway
GeneEnzymeProposed Function in Zinnimidine Biosynthesis
zinHNon-reducing Polyketide Synthase (nrPKS)Catalyzes the initial polyketide chain synthesis from acetyl-CoA and malonyl-CoA to form a 2-methyl benzoic acid-like tetraketide precursor.
zinFNRPS-like proteinInvolved in the modification of the initial polyketide product.
zinBO-methyltransferasePerforms a methylation step on a pathway intermediate.
zinEPrenyltransferaseCatalyzes a prenylation modification.
zinAP450 monooxygenaseCarries out a hydroxylation reaction.
zinDFlavin-dependent oxidoreductaseA key enzyme in the formation of the isoindolinone core.

Proposed Biosynthetic Pathway of Zinnolide

Based on the enzymatic functions within the zin cluster and the chemical structure of Zinnolide, a putative biosynthetic pathway can be proposed. The pathway likely shares the initial steps with zinnimidine biosynthesis, starting with the formation of a polyketide chain by the nrPKS ZinH. Subsequent modifications by other enzymes from a homologous gene cluster would then tailor the intermediate towards the Zinnolide scaffold.

Zinnolide Biosynthetic Pathway Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide Intermediate Polyketide Intermediate Acetyl-CoA + Malonyl-CoA->Polyketide Intermediate nrPKS (ZinH homolog) Modified Intermediate 1 Modified Intermediate 1 Polyketide Intermediate->Modified Intermediate 1 Tailoring Enzymes Modified Intermediate 2 Modified Intermediate 2 Modified Intermediate 1->Modified Intermediate 2 Methyltransferase (ZinB homolog) Prenylated Intermediate Prenylated Intermediate Modified Intermediate 2->Prenylated Intermediate Prenyltransferase (ZinE homolog) Hydroxylated Intermediate Hydroxylated Intermediate Prenylated Intermediate->Hydroxylated Intermediate P450 Monooxygenase (ZinA homolog) Zinnolide Zinnolide Hydroxylated Intermediate->Zinnolide Oxidoreductase/Cyclase

Proposed biosynthetic pathway for Zinnolide.

Proposed Biosynthetic Pathway of this compound: A Branch from the Main Pathway

The structure of this compound suggests its formation from a common intermediate in the Zinnolide pathway. The key difference is the absence of a hydroxyl group present in Zinnolide. This suggests that this compound could be a shunt product formed either by the lack of a specific hydroxylation step or through a subsequent dehydration reaction.

Zinnolide and this compound Biosynthesis cluster_main_pathway Main Zinnolide Pathway cluster_shunt_pathway This compound Branch Polyketide Intermediate Polyketide Intermediate Common Intermediate Common Intermediate Polyketide Intermediate->Common Intermediate Early Tailoring Steps Hydroxylated Intermediate Hydroxylated Intermediate Common Intermediate->Hydroxylated Intermediate Hydroxylase This compound This compound Common Intermediate->this compound Dehydratase or Lack of Hydroxylation Zinnolide Zinnolide Hydroxylated Intermediate->Zinnolide Final Tailoring Steps

Hypothetical divergence in the biosynthesis of Zinnolide and this compound.

Experimental Protocols

The elucidation of the zinnimidine biosynthetic pathway provides a clear roadmap for the experimental characterization of the Zinnolide and this compound BGCs. Key methodologies would include:

Identification of the Biosynthetic Gene Cluster
  • Genome Mining: Sequencing the genome of a Zinnolide/3-Deoxyzinnolide producing strain of Alternaria and using bioinformatics tools like antiSMASH to identify putative polyketide synthase (PKS) gene clusters. Homology searches using the genes from the zin cluster would be a primary strategy.

  • Gene Knockout: Targeted deletion of candidate genes within the identified cluster in the producing organism, followed by metabolic profiling (e.g., using HPLC-MS) to observe the abolishment of Zinnolide and/or this compound production.

Heterologous Expression and Functional Characterization of Genes
  • Heterologous Host: Cloning the entire putative BGC or individual genes into a genetically tractable fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, that does not produce interfering background metabolites.

  • Metabolite Analysis: Culturing the engineered host and analyzing the culture extracts for the production of Zinnolide, this compound, or pathway intermediates.

  • In Vitro Enzymatic Assays: Expressing and purifying individual enzymes (e.g., methyltransferases, hydroxylases) and reacting them with putative substrates to confirm their specific catalytic function.

Experimental Workflow Zinnolide-producing Fungus Zinnolide-producing Fungus Genomic DNA Extraction Genomic DNA Extraction Zinnolide-producing Fungus->Genomic DNA Extraction Genome Sequencing Genome Sequencing Genomic DNA Extraction->Genome Sequencing Bioinformatic Analysis (antiSMASH) Bioinformatic Analysis (antiSMASH) Genome Sequencing->Bioinformatic Analysis (antiSMASH) Putative BGC Identification Putative BGC Identification Bioinformatic Analysis (antiSMASH)->Putative BGC Identification Gene Knockout Studies Gene Knockout Studies Putative BGC Identification->Gene Knockout Studies Heterologous Expression Heterologous Expression Putative BGC Identification->Heterologous Expression Metabolic Profiling (HPLC-MS) Metabolic Profiling (HPLC-MS) Gene Knockout Studies->Metabolic Profiling (HPLC-MS) Heterologous Expression->Metabolic Profiling (HPLC-MS) Functional Characterization Functional Characterization Metabolic Profiling (HPLC-MS)->Functional Characterization

Workflow for the identification and characterization of the Zinnolide BGC.

Concluding Remarks

While the definitive biosynthetic gene clusters for Zinnolide and this compound await their formal discovery and characterization, the detailed understanding of the closely related zinnimidine pathway provides a strong foundation for a comparative analysis. The proposed pathways and experimental strategies outlined here offer a clear and logical framework for future research in this area. Elucidating the precise genetic and enzymatic mechanisms governing the production of these phytotoxins will not only deepen our understanding of fungal secondary metabolism but may also open avenues for the biocatalytic production of novel bioactive compounds for applications in agriculture and medicine.

References

Evaluating the synergistic or antagonistic effects of 3-Deoxyzinnolide with other metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the ongoing search for more effective cancer therapies, the combination of natural products with existing chemotherapeutic agents presents a promising strategy to enhance efficacy and overcome drug resistance. This guide provides a comparative framework for evaluating the synergistic or antagonistic effects of 3-Deoxyzinnolide, a natural metabolite, with other therapeutic compounds. Due to the limited availability of specific experimental data on this compound's synergistic interactions, this document serves as a methodological template, outlining hypothetical scenarios and established experimental protocols to guide future research.

The potential anti-tumor properties of this compound, as suggested by its classification alongside other cytotoxic and apoptosis-inducing natural products, make it a candidate for combination studies.[1][2] This guide will explore a hypothetical scenario where this compound exhibits synergistic effects with a conventional chemotherapeutic agent, leading to enhanced cancer cell death.

Quantitative Analysis of Synergistic Effects

A primary method to determine the nature of the interaction between two compounds is the Combination Index (CI), derived from the median-effect analysis. A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.

Below is a table of hypothetical data illustrating a synergistic interaction between this compound and "Metabolite X" (a hypothetical chemotherapeutic agent) on a cancer cell line.

Treatment GroupIC50 (µM)Combination Index (CI) at 50% EffectInteraction
This compound alone25--
Metabolite X alone10--
This compound + Metabolite X (1:2.5 ratio)-0.7Synergism

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound and a partner metabolite, both alone and in combination.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, the partner metabolite, and their combination in a fixed ratio for 48 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The Combination Index can be calculated using specialized software like CompuSyn.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol assesses the mode of cell death induced by the combination treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound, the partner metabolite, and their combination for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (100 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Molecular Pathways and Workflows

Postulated Signaling Pathway for Apoptosis Induction

The following diagram illustrates a hypothetical signaling pathway through which this compound, in synergy with another metabolite, could induce apoptosis. Many natural compounds exert their effects by modulating key signaling pathways involved in cell survival and death.[3] This diagram depicts the intrinsic apoptosis pathway, a common mechanism for cancer cell death.

G cluster_0 Cell Membrane cluster_1 Cytoplasm 3_Deoxyzinnolide 3_Deoxyzinnolide Bcl_2 Bcl_2 3_Deoxyzinnolide->Bcl_2 Bax Bax 3_Deoxyzinnolide->Bax Metabolite_X Metabolite_X Metabolite_X->Bax Bcl_2->Bax Cytochrome_c Cytochrome_c Bax->Cytochrome_c release Apaf_1 Apaf_1 Cytochrome_c->Apaf_1 Caspase_9 Caspase_9 Apaf_1->Caspase_9 activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway activated by this compound and Metabolite X.

Experimental Workflow

The diagram below outlines the general workflow for assessing the synergistic effects of this compound.

G cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Study cluster_2 Phase 3: Data Interpretation A Cancer Cell Culture B Treat with this compound A->B C Treat with Metabolite X A->C D MTT Assay B->D C->D E Determine IC50 values D->E F Treat with combination (fixed ratio) E->F G MTT Assay F->G I Apoptosis Assay (Annexin V/PI) F->I H Calculate Combination Index (CI) G->H K Evaluate Synergy/Antagonism H->K J Flow Cytometry Analysis I->J J->K

Caption: General experimental workflow for evaluating synergistic interactions.

References

Navigating the Uncharted Territory of 3-Deoxyzinnolide: A Quest for its Molecular Target

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the identification and validation of a small molecule's molecular target is a critical step in understanding its mechanism of action and potential therapeutic applications. This guide endeavors to provide a comparative overview of genetic approaches for confirming the molecular target of the natural product 3-Deoxyzinnolide. However, a comprehensive review of the scientific literature reveals a significant knowledge gap: the specific molecular target of this compound has not yet been publicly identified.

While the direct molecular target of this compound remains elusive, this guide will serve as a foundational framework, outlining the established genetic methodologies that would be employed for such a discovery and validation process. We will draw comparisons between these techniques using illustrative examples from other small molecule target identification studies.

The Landscape of Genetic Target Identification

Modern drug discovery leverages a powerful arsenal (B13267) of genetic tools to pinpoint the cellular components with which a bioactive compound interacts. These methods offer an unbiased and systematic way to survey the entire genome for genes that, when perturbed, alter the cellular response to the compound . The primary genetic screening methods include CRISPR-Cas9 knockout screens, RNA interference (RNAi) using short hairpin RNA (shRNA) libraries, and yeast three-hybrid (Y3H) systems.

Method Principle Advantages Limitations
CRISPR-Cas9 Screens Gene knockout via DNA double-strand breaks induced by Cas9 nuclease guided by a single-guide RNA (sgRNA).[1][2]High on-target specificity and creation of null alleles, providing clear genetic evidence.[1] Can be used for both positive and negative selection screens.[2]Potential for off-target effects and cellular toxicity. May not be suitable for essential genes.
shRNA Library Screens Gene knockdown by harnessing the cell's natural RNA interference pathway.[3]Effective for studying essential genes where a complete knockout would be lethal. Can achieve varying levels of knockdown, mimicking pharmacological inhibition.Prone to off-target effects and incomplete knockdown, which can lead to false negatives or positives.
Yeast Three-Hybrid (Y3H) An adaptation of the yeast two-hybrid system to detect interactions between a small molecule and a protein.Allows for the direct identification of protein binders to a small molecule. Can detect interactions with weak binding affinities.Requires chemical modification of the small molecule to create a "bait." The interaction occurs in a non-native (yeast) cellular environment.

Hypothetical Experimental Workflow for this compound Target Identification

To illustrate how these techniques would be applied to uncover the molecular target of this compound, we present a hypothetical experimental workflow.

experimental_workflow cluster_screening Phase 1: Genetic Screening cluster_validation Phase 2: Hit Validation cluster_confirmation Phase 3: Target Confirmation phenotypic_assay Develop Phenotypic Assay (e.g., cell viability, reporter gene) crispr_screen CRISPR-Cas9 Knockout Screen phenotypic_assay->crispr_screen shrna_screen shRNA Knockdown Screen phenotypic_assay->shrna_screen y3h_screen Yeast Three-Hybrid Screen hit_identification Identify Candidate Genes (Hits) crispr_screen->hit_identification shrna_screen->hit_identification y3h_screen->hit_identification secondary_screen Secondary Screens (e.g., individual knockouts/downs) hit_identification->secondary_screen binding_assays Biochemical Binding Assays (e.g., SPR, ITC) secondary_screen->binding_assays target_engagement Cellular Target Engagement (e.g., CETSA) binding_assays->target_engagement mechanism_studies Mechanism of Action Studies target_engagement->mechanism_studies rescue_experiments Rescue Experiments mechanism_studies->rescue_experiments final_confirmation Confirmed Molecular Target rescue_experiments->final_confirmation

A hypothetical workflow for identifying the molecular target of this compound.

Detailed Experimental Protocols

While specific protocols for this compound are not available, here are generalized methodologies for the key genetic screening techniques.

CRISPR-Cas9 Pooled Library Screening
  • Library Transduction: A pooled lentiviral sgRNA library targeting the entire human genome is transduced into a Cas9-expressing cell line relevant to the phenotype of interest.

  • Drug Treatment: After selection of transduced cells, the cell population is treated with this compound at a concentration that elicits a clear phenotype (e.g., IC50).

  • Genomic DNA Extraction: Genomic DNA is isolated from both the treated and a control (e.g., DMSO-treated) cell population.

  • Sequencing and Analysis: The sgRNA sequences are amplified by PCR and subjected to next-generation sequencing. The relative abundance of each sgRNA in the treated versus control population is calculated to identify genes whose knockout confers resistance or sensitivity to this compound.

shRNA Pooled Library Screening
  • Library Infection: A pooled lentiviral shRNA library is used to infect the target cell line.

  • Selection and Treatment: Transduced cells are selected, and then treated with this compound.

  • Hit Identification: Similar to the CRISPR screen, genomic DNA is extracted, and the shRNA cassettes are amplified and sequenced. Depletion or enrichment of specific shRNAs indicates genes that modulate the cellular response to the compound.

Yeast Three-Hybrid (Y3H) System
  • Hybrid Ligand Synthesis: this compound is chemically linked to a known "hook" molecule, such as methotrexate (B535133) (Mtx), to create a hybrid ligand.

  • Yeast Transformation: A yeast strain is engineered to express two fusion proteins: one containing a DNA-binding domain (DBD) fused to a protein that binds the "hook" (e.g., dihydrofolate reductase for Mtx), and the other containing a transcriptional activation domain (AD) fused to a library of potential protein targets.

  • Interaction Screening: The yeast cells are grown on selective media. If the hybrid ligand bridges the interaction between the DBD and AD fusion proteins, a reporter gene is activated, allowing for cell growth and subsequent identification of the target protein by sequencing the corresponding plasmid.

Illustrative Signaling Pathway

Without a known target for this compound, a specific signaling pathway cannot be depicted. However, once a target is identified, its role within a cellular pathway can be elucidated. For instance, if a kinase were identified as the target, its position in a phosphorylation cascade could be mapped as follows:

signaling_pathway extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 (Hypothetical Target) kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response deoxyzinnolide This compound deoxyzinnolide->kinase2

An example of a signaling pathway with a hypothetical kinase target for this compound.

Conclusion

The journey to confirm the molecular target of a novel compound like this compound is a multi-step process that relies heavily on robust genetic methodologies. While the specific target of this compound is yet to be discovered, the comparative framework and experimental outlines provided here offer a clear roadmap for researchers embarking on this endeavor. The application of CRISPR-Cas9, shRNA, and yeast three-hybrid screens, followed by rigorous validation, will be instrumental in finally elucidating the mechanism of action of this natural product and unlocking its full therapeutic potential. The scientific community eagerly awaits further research that will shed light on this intriguing molecule.

References

Safety Operating Guide

Prudent Disposal Protocol for 3-Deoxyzinnolide in the Absence of a Specific Safety Data Sheet

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocol

Due to the lack of specific toxicity and hazard data, 3-Deoxyzinnolide should be handled as a potentially hazardous substance. Adherence to standard laboratory safety practices is critical.

Personal Protective Equipment (PPE) to be Worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Engineering Controls:

  • All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of chemicals with incomplete hazard information requires a conservative approach. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3]

Step 1: Preliminary Assessment & Information Gathering

  • Do Not Attempt to Neutralize or Treat: Without specific data on reactivity, do not attempt to chemically neutralize or treat the this compound waste.

  • Gather Known Information: Compile all available information about the compound. This includes its physical state (powder), chemical class (phenol derivative), and any other data from the supplier or literature. This information will be crucial for the EHS office.

Step 2: Waste Collection and Labeling

  • Use a Designated, Compatible Waste Container:

    • Collect all waste materials containing this compound (e.g., contaminated gloves, weighing paper, pipette tips, and unused product) in a dedicated, sealable, and chemically compatible waste container.[2][4]

    • Ensure the container is in good condition, free of leaks or cracks.

  • Label the Waste Container Clearly:

    • Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.

    • The label must include:

      • The full chemical name: "this compound". Avoid using abbreviations or formulas.

      • The words "Hazardous Waste".

      • An accumulation start date.

      • The principal investigator's name and contact information.

      • A statement such as: "Caution: Hazards Not Fully Characterized".

Step 3: Segregation and Storage

  • Store in a Satellite Accumulation Area (SAA): Keep the sealed waste container in a designated SAA within the laboratory, at or near the point of generation.

  • Ensure Proper Segregation: Store the this compound waste away from incompatible materials. As a phenol (B47542) derivative, it should be segregated from strong oxidizing agents and bases.

  • Utilize Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a spill.

Step 4: Contacting Environmental Health and Safety (EHS)

  • Mandatory Consultation: The most critical step is to contact your institution's EHS office. They are the definitive authority on hazardous waste disposal.

  • Provide All Information: Furnish the EHS office with all the information you have gathered, including the chemical name and any known properties. Inform them that a specific SDS is not available.

  • Schedule a Waste Pickup: Follow your EHS office's procedures to schedule a pickup for the hazardous waste. Do not move the waste from the SAA yourself.

Data Presentation: Known Properties of this compound

The following table summarizes the available physicochemical data for this compound, which should be provided to your EHS office.

PropertyValue
Chemical Name 4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-2-benzofuran-1-one
Synonyms This compound
Molecular Formula C₁₅H₁₈O₄
Molecular Weight 262.3 g/mol
CAS Number 17811-32-4
Physical Description Powder
Chemical Class Phenol derivative

Experimental Protocols

As this document provides procedural guidance for disposal rather than citing specific experimental results, detailed experimental protocols are not applicable. The primary "protocol" is the step-by-step disposal procedure outlined above.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of a chemical with incomplete safety information.

G start Begin Disposal Process for This compound sds_check Is a specific Safety Data Sheet (SDS) available with disposal instructions? start->sds_check sds_yes Follow specific disposal procedures outlined in the SDS. sds_check->sds_yes  Yes sds_no Treat as a chemical of 'Unknown Hazard'. sds_check->sds_no No   collect_waste Collect all waste in a dedicated, compatible, and sealed container. sds_no->collect_waste label_waste Affix 'Hazardous Waste' label. Include full chemical name and 'Hazards Not Fully Characterized'. collect_waste->label_waste store_waste Store in a designated Satellite Accumulation Area with secondary containment. label_waste->store_waste contact_ehs Contact institution's EHS office for guidance and to schedule pickup. Provide all known information. store_waste->contact_ehs end EHS Manages Final Disposal contact_ehs->end

Caption: Disposal workflow for chemicals lacking a specific SDS.

References

Essential Safety and Operational Guide for Handling 3-Deoxyzinnolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of 3-Deoxyzinnolide. The following procedures are based on the known characteristics of its chemical class (phthalide) and its natural source (Curcuma aromatica), in the absence of a specific Safety Data Sheet (SDS) for the compound itself. It is imperative to treat this compound as a potentially hazardous substance.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is not available, the parent compound, phthalide (B148349), is known to be an irritant. Therefore, a cautious approach is necessary.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential eye irritation from splashes or airborne particles.[1]
Hand Protection Nitrile gloves.Prevents skin contact and potential irritation.[1]
Body Protection A standard laboratory coat.Protects against incidental contact with skin and clothing.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling fine powders or creating aerosols.[1]Minimizes inhalation of potentially irritating particles.

Safe Handling and Operational Plan

Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.

Experimental Workflow Diagram

G Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Information B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Clean Workspace and Equipment E->F G Segregate Waste F->G H Label Waste Container G->H I Dispose via Approved Chemical Waste Stream H->I

Figure 1. Safe Handling Workflow for this compound

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review this safety guide and any available information on phthalide compounds before beginning work.

    • Put on all required PPE as outlined in Table 1.

    • Ensure work is conducted in a chemical fume hood or a well-ventilated laboratory bench.

  • Handling:

    • When weighing or transferring the solid compound, handle it gently to minimize the creation of dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Avoid direct contact with skin, eyes, and clothing.[1] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.

  • Decontamination and Cleaning:

    • After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and then soap and water.

    • Decontaminate all equipment that came into contact with the compound.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid Waste (unused compound, contaminated consumables)Place in a clearly labeled, sealed container for hazardous chemical waste.
Liquid Waste (solutions containing this compound)Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
Contaminated Sharps Dispose of in a designated sharps container for chemical contamination.

Disposal Protocol:

  • Segregation: Keep this compound waste separate from other laboratory waste streams.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the name of the compound ("this compound"), and the primary hazard (e.g., "Irritant").

  • Collection: Follow your institution's specific procedures for the collection and disposal of chemical waste.

Emergency Procedures

Table 3: Emergency Response

SituationAction
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Ingestion Do not induce vomiting. Give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.
Spill Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.